molecular formula C20H22O6 B15590301 Isoscabertopin

Isoscabertopin

Cat. No.: B15590301
M. Wt: 358.4 g/mol
InChI Key: FTPHYXGWMIZVMP-GAFRNKKQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isoscabertopin is a useful research compound. Its molecular formula is C20H22O6 and its molecular weight is 358.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(3S,4R,8R,9E,12R)-10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl] (Z)-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O6/c1-5-11(3)18(21)25-16-9-13-8-14(24-20(13)23)6-10(2)7-15-17(16)12(4)19(22)26-15/h5,7-8,14-17H,4,6,9H2,1-3H3/b10-7+,11-5-/t14-,15-,16+,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTPHYXGWMIZVMP-GAFRNKKQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1CC2=CC(CC(=CC3C1C(=C)C(=O)O3)C)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@H]1CC2=C[C@@H](C/C(=C/[C@@H]3[C@@H]1C(=C)C(=O)O3)/C)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Isoscabertopin: A Technical Guide to Its Natural Source and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoscabertopin is a sesquiterpene lactone that has garnered interest within the scientific community for its potential therapeutic applications, particularly in the realm of oncology and anti-inflammatory research. This technical guide provides a comprehensive overview of the natural sourcing of this compound, detailed experimental protocols for its isolation and purification, and an exploration of its likely mechanisms of action based on current research into related compounds.

Natural Source

The primary and well-documented natural source of this compound is the plant species Elephantopus scaber L.[1][2][3]. Commonly known as prickly-leaved elephant's foot, this herb belongs to the Asteraceae family and is found in tropical regions of Asia, Africa, Australia, and the Americas[1]. Traditional medicine systems in various cultures have utilized this plant for its purported medicinal properties[3]. This compound is one of several bioactive sesquiterpene lactones isolated from this plant, alongside compounds such as deoxyelephantopin, isodeoxyelephantopin, and scabertopin[1][2].

Isolation and Purification of this compound from Elephantopus scaber L.

Experimental Protocols

1. Plant Material Collection and Preparation:

  • The whole plant of Elephantopus scaber L. is collected and authenticated.

  • The plant material is thoroughly washed with water to remove any soil and debris.

  • It is then air-dried in the shade for several days until completely free of moisture.

  • The dried plant material is ground into a coarse powder to increase the surface area for efficient solvent extraction.

2. Extraction:

  • Soxhlet Extraction: A weighed amount of the powdered plant material is packed into a thimble and subjected to continuous extraction in a Soxhlet apparatus. Common solvents used for extraction include ethanol, methanol, or chloroform (B151607). The extraction is typically carried out for 24-48 hours.

  • Maceration: The powdered plant material is soaked in a suitable solvent (e.g., ethanol, chloroform) in a sealed container at room temperature for a period of 3-7 days with occasional shaking. The mixture is then filtered, and the solvent is evaporated under reduced pressure to obtain the crude extract.

3. Fractionation of the Crude Extract:

  • The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol. This liquid-liquid partitioning helps to separate compounds based on their polarity. The sesquiterpene lactones, including this compound, are typically found in the chloroform or ethyl acetate fractions.

4. Chromatographic Purification:

  • Column Chromatography: The bioactive fraction (e.g., chloroform or ethyl acetate fraction) is subjected to column chromatography over silica (B1680970) gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate or methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Preparative Thin Layer Chromatography (PTLC): Fractions containing compounds with similar TLC profiles are further purified using preparative TLC with a suitable solvent system to isolate the individual compounds.

  • High-Performance Liquid Chromatography (HPLC): For final purification to obtain highly pure this compound, preparative or semi-preparative HPLC is employed. A reversed-phase C18 column is often used with a mobile phase consisting of a mixture of water and acetonitrile (B52724) or methanol.

Isolation Workflow Diagram

Isolation_Workflow Plant Dried, powdered Elephantopus scaber Extraction Solvent Extraction (e.g., Ethanol) Plant->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Partitioning Solvent Partitioning (e.g., Chloroform/Water) CrudeExtract->Partitioning ChloroformFraction Chloroform Fraction Partitioning->ChloroformFraction ColumnChromatography Silica Gel Column Chromatography ChloroformFraction->ColumnChromatography Fractions Collected Fractions ColumnChromatography->Fractions PTLC Preparative TLC Fractions->PTLC Purethis compound Pure this compound PTLC->Purethis compound

Figure 1: General workflow for the isolation of this compound.

Spectroscopic Data for Structure Elucidation

The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While the specific spectral data for this compound are not provided in the searched literature, the following table outlines the types of data that are critical for its characterization.

Spectroscopic TechniqueInformation Provided
¹H NMR Provides information on the number and chemical environment of protons, including their connectivity through spin-spin coupling. Key for determining the stereochemistry of the molecule.
¹³C NMR Indicates the number of unique carbon atoms and their chemical environments (e.g., carbonyls, olefins, aliphatic carbons).
IR Spectroscopy Identifies the presence of key functional groups, such as carbonyls (from the lactone ring), hydroxyl groups, and carbon-carbon double bonds, based on their vibrational frequencies.
Mass Spectrometry Determines the molecular weight of the compound and provides information on its fragmentation pattern, which can aid in confirming the structure.

Potential Mechanism of Action and Signaling Pathways

Direct studies on the signaling pathways specifically modulated by this compound are limited. However, extensive research on its structural analogs from Elephantopus scaber, such as deoxyelephantopin, isodeoxyelephantopin, and scabertopin, provides strong indications of its likely mechanisms of action. These related compounds have demonstrated significant anti-inflammatory and anticancer activities.

Anticancer Effects: this compound is recognized as a prominent anticancer constituent of Elephantopus scaber[1][2]. The anticancer activity of related sesquiterpene lactones involves the induction of programmed cell death, including apoptosis and necroptosis, in cancer cells. This is often mediated through the generation of reactive oxygen species (ROS), which can trigger cellular stress and subsequent cell death pathways.

Modulation of Key Signaling Pathways: Several critical signaling pathways implicated in cancer cell proliferation, survival, and metastasis are affected by sesquiterpene lactones from Elephantopus scaber. It is highly probable that this compound also targets these pathways:

  • FAK/PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation. Scabertopin has been shown to inhibit this pathway, leading to reduced cancer cell viability.

  • NF-κB Pathway: The transcription factor NF-κB is a key regulator of inflammation and cell survival. Inhibition of the NF-κB pathway is a common mechanism for the anti-inflammatory and anticancer effects of many natural products, including sesquiterpene lactones.

  • STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is another important transcription factor involved in cell growth and survival. Inhibition of STAT3 activation has been observed with related compounds.

Hypothesized Signaling Pathway of this compound in Cancer Cells

Signaling_Pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS FAK_PI3K_Akt FAK/PI3K/Akt Pathway This compound->FAK_PI3K_Akt Inhibits NFkB NF-κB Pathway This compound->NFkB Inhibits STAT3 STAT3 Pathway This compound->STAT3 Inhibits Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Apoptosis ↑ Apoptosis / Necroptosis Mitochondria->Apoptosis Proliferation ↓ Cell Proliferation & Survival FAK_PI3K_Akt->Proliferation NFkB->Proliferation STAT3->Proliferation Proliferation->Apoptosis

Figure 2: Hypothesized signaling pathways modulated by this compound.

Conclusion

This compound, a sesquiterpene lactone isolated from Elephantopus scaber L., holds promise as a bioactive compound with potential therapeutic applications. This guide has provided a detailed overview of its natural source and established protocols for its isolation. While specific quantitative and spectroscopic data for this compound require further investigation, the known biological activities of related compounds suggest that its mechanism of action likely involves the modulation of key signaling pathways related to cell survival and inflammation. Further research is warranted to fully elucidate the pharmacological profile of this compound and to explore its potential in drug development.

References

An In-depth Technical Guide to Isoscabertopin and its Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

December 2025

Abstract

Isoscabertopin, a naturally occurring sesquiterpene lactone isolated from the medicinal plant Elephantopus scaber, has emerged as a compound of significant interest in oncological research. This technical guide provides a comprehensive overview of this compound and its derivatives, focusing on their chemical properties, biological activities, and underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of key cellular pathways to facilitate further investigation and therapeutic development.

Introduction

Sesquiterpene lactones, a class of natural products characterized by a C15 terpenoid structure with a lactone ring, are well-documented for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This compound belongs to the germacranolide subgroup of sesquiterpene lactones and has demonstrated notable anti-tumor potential. Its complex chemical architecture provides a scaffold for synthetic modification, leading to the development of derivatives with potentially enhanced potency and selectivity. This guide delves into the current understanding of this compound, summarizing its activity and exploring the therapeutic promise of its chemical analogs.

Chemical Properties of this compound

This compound is a structurally intricate molecule with the chemical formula C₂₀H₂₂O₆ and a molecular weight of 358.4 g/mol .[1] Its structure features a ten-membered carbocyclic ring fused with a five-membered lactone ring, a characteristic of germacranolide sesquiterpenes.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₀H₂₂O₆[1]
Molecular Weight358.4 g/mol [1]
IUPAC Name[(3S,4R,8R,9E,12R)-10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.0⁴,⁸]pentadeca-1(15),9-dien-3-yl] (Z)-2-methylbut-2-enoate[1]
SMILESC/C=C(/C)\C(=O)O[C@H]1CC2=C--INVALID-LINK--OC2=O[1]
PubChem CID21575210[1]

Biological Activity and Therapeutic Potential

This compound and its closely related analogs, such as deoxyelephantopin, exhibit significant cytotoxic effects against a range of cancer cell lines.[2][3] Their primary therapeutic potential lies in their anticancer activity, which is attributed to the induction of apoptosis and inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Anticancer Activity

The anticancer effects of sesquiterpene lactones from Elephantopus scaber have been evaluated against various cancer cell lines. While specific IC₅₀ values for this compound are not extensively reported in readily available literature, data for closely related and co-isolated compounds provide valuable insights into the potential potency of this class of molecules.

Table 2: In Vitro Anticancer Activity of Sesquiterpene Lactones from Elephantopus scaber and Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
Elephantopinolide AU87 (Glioma)4.22 ± 0.14[2]
cis-ScabertopinU87 (Glioma)4.28 ± 0.21[2]
Elephantopinolide FU87 (Glioma)1.79 ± 0.24[2]
DeoxyelephantopinA549 (Lung Adenocarcinoma)12.287 µg/mL[3]
Derivative 1e (semi-synthetic)U87 (Glioma)3.95[4]
Derivative 1e (semi-synthetic)T98G (Glioma)3.43[4]
Anti-inflammatory Activity

Several sesquiterpene lactones isolated from Elephantopus scaber have demonstrated potent anti-inflammatory effects.

Table 3: Anti-inflammatory Activity of Sesquiterpene Lactones from Elephantopus scaber

CompoundCell LineAssayIC₅₀ (µM)Reference
Scabertopinolide HRAW 264.7LPS-stimulated NO production6.27 ± 0.18[1]
Scabertopinolide IRAW 264.7LPS-stimulated NO production18.31 ± 1.38[1]
Scabertopinolide JRAW 264.7LPS-stimulated NO production10.54 ± 0.55[1]

Mechanism of Action

The anticancer activity of this compound and related sesquiterpene lactones is multi-faceted, involving the modulation of several critical signaling pathways that govern cell proliferation, survival, and apoptosis. The α,β-unsaturated carbonyl group in the lactone ring is a key structural feature responsible for their biological activity, acting as a Michael acceptor to alkylate nucleophilic sites on cellular macromolecules, particularly cysteine residues in proteins.

Inhibition of NF-κB Signaling Pathway

A primary mechanism of action for this class of compounds is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a transcription factor that plays a pivotal role in inflammation, immunity, and cancer by promoting the expression of genes involved in cell survival and proliferation. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus and activate target gene expression. This compound and its analogs are thought to inhibit this pathway by directly alkylating and inactivating components of the IKK complex or NF-κB itself, thereby preventing NF-κB nuclear translocation and transcriptional activity.

Figure 1: Inhibition of the NF-κB signaling pathway by this compound.
Induction of Apoptosis

This compound and its derivatives induce programmed cell death, or apoptosis, in cancer cells. This is achieved through both the intrinsic and extrinsic apoptotic pathways. The intrinsic pathway is initiated by cellular stress, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspase-9 and the executioner caspase-3. The extrinsic pathway is triggered by the binding of death ligands to cell surface receptors, leading to the activation of caspase-8 and subsequent activation of caspase-3. The activation of caspase-3 results in the cleavage of cellular proteins and the morphological changes characteristic of apoptosis.

Apoptosis_Induction cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway This compound This compound Death Receptors Death Receptors This compound->Death Receptors sensitizes Mitochondria Mitochondria This compound->Mitochondria induces stress Caspase-8 Caspase-8 Death Receptors->Caspase-8 activates Caspase-3 Caspase-3 Caspase-8->Caspase-3 activates Cytochrome c Cytochrome c Mitochondria->Cytochrome c releases Caspase-9 Caspase-9 Cytochrome c->Caspase-9 activates Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis executes

Figure 2: Induction of apoptosis by this compound.

Synthesis of this compound Derivatives

The chemical complexity of this compound offers opportunities for semi-synthesis of derivatives with improved pharmacological properties. Modifications can be targeted at various functional groups to enhance potency, selectivity, and pharmacokinetic profiles. While specific synthetic schemes for this compound derivatives are not widely published, a general workflow for the semi-synthesis and evaluation of such compounds can be proposed based on standard medicinal chemistry practices.

Synthesis_Workflow Isolation Isolation of this compound from Elephantopus scaber Purification Purification and Characterization Isolation->Purification Modification Chemical Modification (e.g., esterification, etherification, Michael addition) Purification->Modification Purification_Deriv Purification and Structural Elucidation of Derivatives (NMR, MS) Modification->Purification_Deriv Screening In Vitro Biological Screening (e.g., MTT assay, NF-κB assay) Purification_Deriv->Screening Lead_Optimization Lead Optimization and Further Development Screening->Lead_Optimization

Figure 3: General workflow for the semi-synthesis and evaluation of this compound derivatives.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is a standard method to assess the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, U87)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound or its derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound or its derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (DMSO) and a blank (medium only). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve fitting software.

NF-κB Inhibition Assay (Luciferase Reporter Assay)

This protocol is used to quantify the inhibitory effect of a compound on NF-κB transcriptional activity.

Materials:

  • Cancer cell line (e.g., HEK293T)

  • NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • This compound or its derivatives

  • Stimulating agent (e.g., TNF-α)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment: After 24 hours of transfection, treat the cells with various concentrations of this compound or its derivatives for 1-2 hours.

  • Stimulation: Stimulate the cells with an appropriate agonist (e.g., 10 ng/mL TNF-α) for 6-8 hours to activate the NF-κB pathway.

  • Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided in the luciferase assay kit.

  • Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Normalize the NF-κB-dependent firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of NF-κB inhibition relative to the stimulated control.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of natural product-based anticancer agents. Their ability to modulate multiple oncogenic signaling pathways, particularly the NF-κB pathway, and induce apoptosis in cancer cells underscores their therapeutic potential. The data compiled in this guide highlight the potent biological activities of these compounds.

Future research should focus on several key areas:

  • Comprehensive SAR Studies: A systematic synthesis and evaluation of this compound derivatives are needed to establish clear structure-activity relationships and identify compounds with improved potency and selectivity.

  • In-depth Mechanistic Investigations: Further studies are required to fully elucidate the molecular targets of this compound and its derivatives and to understand the intricate interplay between the signaling pathways they modulate.

  • Pharmacokinetic and In Vivo Studies: The evaluation of the ADME (absorption, distribution, metabolism, and excretion) properties and in vivo efficacy of lead compounds in animal models of cancer is a critical next step in their preclinical development.

  • Combination Therapies: Investigating the synergistic effects of this compound derivatives with existing chemotherapeutic agents could lead to more effective and less toxic cancer treatment regimens.

References

The Isoscabertopin Biosynthesis Pathway: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Isoscabertopin (B1632435), a sesquiterpene lactone isolated from Elephantopus scaber L., has demonstrated notable anti-tumor properties, making it a compound of significant interest for drug development professionals.[1] Understanding its biosynthesis is critical for developing metabolic engineering and synthetic biology approaches for its sustainable production. This technical guide provides an in-depth overview of the proposed biosynthetic pathway of this compound, based on established principles of sesquiterpene lactone formation. It includes detailed hypothetical enzymatic steps, generalized experimental protocols for pathway elucidation, and data presentation structures for guiding future research.

Introduction: The Sesquiterpene Lactone Family

Sesquiterpene lactones (STLs) are a large and diverse group of naturally occurring plant secondary metabolites characterized by a 15-carbon skeleton and a lactone ring.[2][3] Their biosynthesis originates from the common precursor farnesyl pyrophosphate (FPP), which is derived from the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways.[3][4] The immense structural diversity of STLs arises from the activity of two key enzyme families: sesquiterpene synthases (STPSs), which cyclize FPP into various sesquiterpene backbones, and cytochrome P450 monooxygenases (CYPs), which introduce functional groups and catalyze the formation of the lactone ring.[2][3][5]

This compound (Molecular Formula: C20H22O6) is a complex germacranolide-type sesquiterpene lactone, featuring additional esterification.[1][6][7] While the precise enzymatic pathway has not been fully elucidated in the literature, a scientifically-grounded hypothetical pathway can be constructed based on well-characterized STL biosynthetic routes.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to be a multi-step enzymatic cascade, commencing with the universal sesquiterpenoid precursor, FPP. The pathway can be divided into three core stages: backbone formation, oxidative functionalization and lactonization, and subsequent modification.

Stage 1: Sesquiterpene Backbone Formation

The pathway initiates in the plant cell's cytosol, where FPP is cyclized.[3]

  • FPP to Germacrene A: Farnesyl pyrophosphate (FPP) is converted into (+)-germacrene A by the enzyme (+)-germacrene A synthase (GAS). This reaction is a pivotal branching point in the biosynthesis of many germacranolide STLs.

Stage 2: Oxidation and Lactone Ring Formation

This stage involves a series of oxidative reactions, primarily catalyzed by cytochrome P450 enzymes. These enzymes are responsible for the step-wise decoration of the germacrene A skeleton.[2][8]

  • Hydroxylation: (+)-germacrene A undergoes hydroxylation at the C12 position to form germacra-1(10),4,11(13)-trien-12-ol.

  • Oxidation to Acid: The alcohol is further oxidized to an aldehyde and then to a carboxylic acid, germacrene A acid (GAA), by specific dehydrogenases.[9]

  • Stereospecific Hydroxylation: GAA is then hydroxylated at the C6 position by a costunolide (B1669451) synthase-like enzyme (a CYP71 family member), a critical step that sets up the lactonization.[9]

  • Lactonization: The resulting 6-hydroxy-GAA spontaneously or enzymatically cyclizes to form the characteristic α-methylene-γ-lactone ring, yielding costunolide.

Stage 3: Tailoring and Acylation

The final steps involve further oxidations and the addition of a specific acyl group, leading to the final this compound structure.

  • Epoxidation and Hydroxylation: The costunolide core undergoes further modifications, including epoxidation and hydroxylation at various positions on the germacranolide ring to create the specific stereochemistry of the this compound core.

  • Acylation: A specific acyltransferase enzyme catalyzes the esterification of one of the hydroxyl groups with (Z)-2-methylbut-2-enoic acid (or a related activated acyl donor), completing the biosynthesis of this compound.

Isoscabertopin_Biosynthesis cluster_0 Stage 1: Backbone Formation cluster_1 Stage 2: Oxidation & Lactonization cluster_2 Stage 3: Tailoring FPP Farnesyl Pyrophosphate (FPP) GermacreneA (+)-Germacrene A FPP->GermacreneA (+)-Germacrene A Synthase (GAS) GAA Germacrene A Acid (GAA) GermacreneA->GAA CYP71 Clan (Oxidation) HydroxyGAA 6-alpha-OH-GAA GAA->HydroxyGAA Costunolide Synthase-like (CYP) Costunolide Costunolide HydroxyGAA->Costunolide Lactonization Core This compound Core Costunolide->Core Multiple CYPs, Dehydrogenases This compound This compound Core->this compound Acyltransferase

Caption: Proposed biosynthetic pathway of this compound from FPP.

Quantitative Data on Biosynthesis

While specific quantitative data for the this compound pathway is not yet available, research aimed at elucidating this pathway would generate data on enzyme kinetics, substrate specificity, and product yield. The following table serves as a template for structuring such data.

EnzymeSubstrateK_m (µM)k_cat (s⁻¹)V_max (µmol/mg/min)Product(s)Notes
E. scaber GAS (putative)FPP[Data][Data][Data](+)-Germacrene ARecombinantly expressed in E. coli
E. scaber CYP1 (putative)(+)-Germacrene A[Data][Data][Data]GAAMicrosomal prep from yeast expression
E. scaber CYP2 (putative)GAA[Data][Data][Data]6-alpha-OH-GAACo-expressed with CPR
E. scaber Acyltransferase (putative)This compound Core[Data][Data][Data]This compoundRequires acyl-CoA donor

Table 1: Template for presenting kinetic data of putative this compound biosynthetic enzymes.

Experimental Protocols for Pathway Elucidation

The elucidation of the this compound biosynthetic pathway requires a multi-faceted approach combining transcriptomics, molecular biology, and analytical chemistry.

Candidate Gene Identification
  • Transcriptome Sequencing: Isolate RNA from tissues of Elephantopus scaber known to accumulate this compound (e.g., glandular trichomes).[10] Perform deep transcriptome sequencing (RNA-Seq) on both high-producing and low-producing tissues to identify differentially expressed genes.

  • Bioinformatic Analysis: Assemble the transcriptome and annotate putative genes. Screen for candidate STPSs and CYPs based on homology to known sesquiterpene biosynthetic genes from other Asteraceae species.[9][10] Look for co-expression patterns of candidate genes.

Heterologous Expression and Enzyme Characterization
  • Gene Cloning: Amplify the full-length coding sequences of candidate genes from E. scaber cDNA.

  • Heterologous Expression:

    • STPSs: Clone into an E. coli expression vector. Express the protein and purify it using affinity chromatography.

    • CYPs: Clone into a yeast (Saccharomyces cerevisiae) expression vector. Co-express with a cytochrome P450 reductase (CPR) partner, which is essential for CYP activity. Prepare microsomal fractions from yeast cultures.

  • In Vitro Enzyme Assays:

    • STPS Assay: Incubate the purified STPS enzyme with FPP in a suitable buffer. Extract the products with an organic solvent (e.g., hexane) and analyze by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the resulting sesquiterpene backbone.

    • CYP Assay: Incubate the yeast microsomes containing the CYP and CPR with the substrate identified from the STPS assay (e.g., germacrene A) and an NADPH regenerating system. Extract the products and analyze by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify hydroxylated and other oxidized intermediates.

Experimental_Workflow cluster_discovery Gene Discovery cluster_validation Functional Validation RNA_Seq RNA-Seq of E. scaber Tissues Bioinformatics Transcriptome Assembly & Annotation RNA_Seq->Bioinformatics Candidates Candidate Gene Selection (STPS, CYP) Bioinformatics->Candidates Cloning Gene Cloning Candidates->Cloning Expression Heterologous Expression (E. coli / Yeast) Cloning->Expression Assay In Vitro Enzyme Assays Expression->Assay Analysis GC-MS / LC-MS Product Analysis Assay->Analysis

Caption: General experimental workflow for pathway elucidation.

Conclusion and Future Outlook

The proposed biosynthetic pathway for this compound provides a robust framework for initiating research into its formation. The key challenge lies in the identification and characterization of the specific sesquiterpene synthase and the suite of cytochrome P450 enzymes responsible for the intricate oxidative and tailoring steps. The experimental workflow outlined herein offers a clear strategy for identifying these enzymatic catalysts. Successful elucidation of this pathway will not only deepen our understanding of plant metabolic diversity but will also pave the way for the heterologous production of this compound and novel analogues in microbial systems, thereby facilitating their development as potential therapeutic agents.

References

Isoscabertopin in Traditional Medicine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoscabertopin, a sesquiterpene lactone isolated from Elephantopus scaber, represents a compound of significant interest at the intersection of traditional medicine and modern pharmacology. Elephantopus scaber, commonly known as "prickly-leaved elephant's foot," has a long history of use in various traditional healing systems across Asia for treating a wide range of ailments, including inflammation, infections, and cancer. While traditional remedies utilize the whole plant or its crude extracts, recent scientific investigations have begun to elucidate the pharmacological activities of its isolated constituents, including this compound. This technical guide provides a comprehensive overview of the traditional medicinal uses of Elephantopus scaber, the scientifically validated biological activities of this compound with a focus on its anti-inflammatory and anticancer properties, detailed experimental protocols for its study, and a summary of the current understanding of its mechanisms of action.

Traditional Medicinal Uses of Elephantopus scaber

Elephantopus scaber has been a staple in traditional medicine for centuries, with various parts of the plant prepared in different ways to treat a multitude of conditions. The traditional knowledge surrounding this plant provides the ethnobotanical context for the scientific investigation of its bioactive compounds like this compound.

Traditional Preparations and Dosages

Traditional preparations of Elephantopus scaber typically involve the use of fresh or dried plant material. The most common methods of preparation include:

  • Decoctions: Boiling the plant material, often the whole plant or just the roots and leaves, in water is a frequent method of preparation.[1][2] A common dosage for a leaf decoction involves boiling 5–10g of dried leaves in 200ml of water until the volume is reduced by half, which is then taken twice daily for conditions like mild liver discomfort or respiratory issues. Root decoctions are traditionally used for treating conditions such as diarrhea, dysentery, and stomach problems.[1]

  • Pastes and Poultices: Crushed fresh leaves or a paste made from the whole plant are applied externally to treat wounds, skin infections, rheumatism, and eczema.[1][3]

  • Powders: The dried plant material, particularly the root, can be ground into a powder and mixed with other substances like honey or warm water for internal consumption or topical application.[1] For instance, 2–3g of root powder mixed with honey or warm water is traditionally used once a day for wound healing or as a general tonic.

  • Infusions: Soaking the plant material in hot water is another method used to extract its medicinal properties.

Ethnomedicinal Applications

The traditional uses of Elephantopus scaber are diverse and vary by region. A summary of its key applications is presented in the table below.

Ailment/ConditionPart(s) UsedTraditional PreparationGeographical Region/System
Inflammatory Conditions Whole plant, Leaves, RootsDecoction, PasteAsia, Traditional Chinese Medicine, Ayurveda[1][3]
Fever Whole plant, RootsDecoction, Hot water extractAsia, South China[1][3]
Respiratory Ailments (e.g., cough, bronchitis)Whole plantDecoctionSouth China[3]
Gastrointestinal Issues (e.g., diarrhea, dysentery)Roots, Whole plantDecoctionNepal, Malaysia[1][3]
Wound Healing & Skin Infections Leaves, Whole plantPaste, Poultice, EmulsionSouth India, Ayurveda[1]
Cancer (Neoplasms) Whole plant-Traditional Chinese Medicine, Ayurveda[2]
Liver Ailments (Hepatitis) Whole plantDecoctionTaiwan[2]
Kidney and Bladder Issues (e.g., nephritis, bladder stones)Whole plantDecoctionChina[2]

Scientific Validation of Biological Activities

Scientific research has begun to validate many of the traditional uses of Elephantopus scaber. This compound, along with other sesquiterpene lactones like deoxyelephantopin (B1239436) and isodeoxyelephantopin, has been identified as a key bioactive constituent responsible for the plant's pharmacological effects.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of many diseases. Traditional use of Elephantopus scaber for inflammatory conditions is supported by modern scientific studies demonstrating the anti-inflammatory properties of its extracts and isolated compounds. This compound is believed to contribute to this activity.

Mechanism of Action: The anti-inflammatory effects of sesquiterpene lactones from Elephantopus scaber are often attributed to their ability to inhibit the production of pro-inflammatory mediators. This is primarily achieved through the modulation of key signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

  • NF-κB Pathway Inhibition: The NF-κB pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals (e.g., lipopolysaccharide - LPS), IκB is phosphorylated and degraded, allowing NF-κB (typically the p65 subunit) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Sesquiterpene lactones from Elephantopus scaber have been shown to inhibit this pathway by preventing the degradation of IκBα and subsequently blocking the nuclear translocation of the p65 subunit of NF-κB.[4]

  • MAPK Pathway Modulation: The MAPK signaling cascade, which includes pathways involving extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, also plays a significant role in inflammation. Compounds from Elephantopus scaber have been found to modulate these pathways, which can, in turn, affect the expression of inflammatory mediators.

While specific IC50 values for this compound's inhibition of key inflammatory enzymes are not extensively reported, studies on related compounds and the whole plant extract provide strong evidence for its anti-inflammatory potential.

Anticancer Activity

The traditional use of Elephantopus scaber in treating neoplasms is being actively investigated by modern science. This compound, along with deoxyelephantopin and isodeoxyelephantopin, is considered a prominent anticancer constituent of the plant.[5]

Mechanism of Action: The anticancer effects of these sesquiterpene lactones are primarily attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.

  • Induction of Apoptosis: this compound and its related compounds can trigger apoptosis through both intrinsic and extrinsic pathways. This often involves the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, release of cytochrome c, and activation of caspases, particularly caspase-3, which is a key executioner of apoptosis.[6][7][8]

  • Cell Cycle Arrest: These compounds have been shown to cause cell cycle arrest, often at the G2/M phase, thereby preventing cancer cell proliferation.[6][7]

  • Inhibition of Pro-survival Signaling: Similar to their anti-inflammatory mechanism, the anticancer activity of these compounds is also linked to the inhibition of the NF-κB pathway, which is often constitutively active in cancer cells and promotes their survival and proliferation.

Quantitative Data on Cytotoxicity:

The cytotoxic effects of this compound and related compounds have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting biological processes, including cell growth.

CompoundCell LineCancer TypeIC50 Value
IsodeoxyelephantopinT47DBreast Carcinoma1.3 µg/mL[6][7]
IsodeoxyelephantopinA549Lung Carcinoma10.46 µg/mL[6][7]

Note: Specific IC50 values for this compound against a wide range of cancer cell lines are not consistently available in the reviewed literature. The data for the closely related compound, Isodeoxyelephantopin, is provided as a reference.

Experimental Protocols

This section provides an overview of the methodologies used to isolate this compound and to evaluate its biological activities.

Isolation and Purification of this compound

The following is a general protocol for the isolation of this compound from Elephantopus scaber.

Workflow for this compound Isolation

G plant_material Air-dried and ground whole plant of E. scaber extraction Extraction with 90% EtOH:H2O at reflux plant_material->extraction evaporation Solvent evaporation under reduced pressure extraction->evaporation suspension Suspension in H2O evaporation->suspension partitioning Partitioning with petroleum ether, chloroform, EtOAc, and n-BuOH suspension->partitioning EtOAc_fraction Ethyl Acetate (B1210297) (EtOAc) Fraction partitioning->EtOAc_fraction chromatography Column Chromatography on Silica (B1680970) Gel EtOAc_fraction->chromatography elution Elution with a solvent gradient (e.g., n-hexane-acetone) chromatography->elution fractions Collection and analysis of fractions (TLC) elution->fractions purification Further purification by preparative TLC or HPLC fractions->purification This compound Pure this compound purification->this compound

Caption: General workflow for the isolation of this compound.

Detailed Steps:

  • Plant Material Preparation: The whole plant of Elephantopus scaber is collected, air-dried, and ground into a fine powder.

  • Extraction: The powdered plant material is extracted with a solvent, typically a mixture of ethanol (B145695) and water (e.g., 90:10 EtOH:H2O), at reflux for several hours. This process is usually repeated multiple times to ensure complete extraction.[9]

  • Solvent Evaporation: The solvent from the combined extracts is removed under reduced pressure to yield a crude extract.[9]

  • Solvent Partitioning: The crude extract is suspended in water and then sequentially partitioned with solvents of increasing polarity, such as petroleum ether, chloroform, ethyl acetate (EtOAc), and n-butanol. The sesquiterpene lactones, including this compound, are typically enriched in the ethyl acetate fraction.[9]

  • Chromatographic Separation: The ethyl acetate fraction is subjected to column chromatography on silica gel.

  • Elution: The column is eluted with a gradient of solvents, such as n-hexane and acetone, with increasing polarity.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

  • Final Purification: Fractions rich in this compound are combined and further purified using techniques like preparative TLC or high-performance liquid chromatography (HPLC) to obtain the pure compound.

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) (1H, 13C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability.

Workflow for MTT Assay

G cell_seeding Seed cancer cells in a 96-well plate incubation1 Incubate for 24h for cell attachment cell_seeding->incubation1 treatment Treat cells with various concentrations of this compound incubation1->treatment incubation2 Incubate for a specified period (e.g., 24, 48, 72h) treatment->incubation2 mtt_addition Add MTT solution to each well incubation2->mtt_addition incubation3 Incubate for 4h to allow formazan (B1609692) formation mtt_addition->incubation3 solubilization Add solubilization solution (e.g., DMSO) incubation3->solubilization absorbance Measure absorbance at 570 nm solubilization->absorbance ic50_calc Calculate IC50 value absorbance->ic50_calc

Caption: Workflow for a typical MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound (typically in a solvent like DMSO, with a vehicle control) for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the medium is removed, and MTT solution (e.g., 5 mg/mL in PBS) is added to each well.[9]

  • Formazan Formation: The plate is incubated for approximately 4 hours to allow viable cells to metabolize the MTT into formazan crystals.[9]

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as DMSO or a solution of SDS in HCl.[9]

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined from the dose-response curve.

Signaling Pathways

The biological activities of this compound and related sesquiterpene lactones are mediated through their interaction with key cellular signaling pathways.

NF-κB Signaling Pathway

The inhibition of the NF-κB pathway is a central mechanism for the anti-inflammatory and anticancer effects of these compounds.

NF-κB Signaling Pathway Inhibition by this compound

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocation This compound This compound This compound->IKK Inhibition Transcription Transcription of Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) Inflammation Inflammation Transcription->Inflammation G Stress Cellular Stress / Growth Factors MAPKKK MAPKKK (e.g., MEKK, ASK1) Stress->MAPKKK MAPKK MAPKK (e.g., MEK, MKK) MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK TranscriptionFactors Transcription Factors (e.g., AP-1, c-Jun) MAPK->TranscriptionFactors This compound This compound This compound->MAPKK Modulation GeneExpression Altered Gene Expression (Inflammation, Apoptosis, Proliferation) TranscriptionFactors->GeneExpression

References

Methodological & Application

Isoscabertopin: In Vitro Cytotoxicity Assay and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Isoscabertopin, a sesquiterpene lactone, has demonstrated notable anti-tumor properties. This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using a standard MTT assay. Furthermore, it summarizes the current understanding of its mechanism of action, including the induction of apoptosis and its potential effects on key signaling pathways implicated in cancer progression. This information is intended for researchers, scientists, and professionals involved in drug development and cancer research.

Data Presentation

The cytotoxic effect of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the substance required to inhibit the growth of 50% of a cell population. While specific IC50 values for this compound are not widely published, data from a closely related sesquiterpene lactone, Isodeoxyelephantopin (IDOE), provides valuable insight into its potential potency.

Table 1: IC50 Values of Isodeoxyelephantopin (IDOE) in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µg/mL)
A549Lung Carcinoma10.46
T47DBreast Carcinoma1.3

Data represents the concentration of IDOE required to inhibit 50% of cell growth after a 48-hour treatment period.

Experimental Protocols

A detailed methodology for determining the in vitro cytotoxicity of this compound is provided below. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells, forming a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.

MTT Assay Protocol for this compound Cytotoxicity

Materials:

  • This compound

  • Human cancer cell lines (e.g., A549, T47D, HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well flat-bottom sterile microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the desired cancer cells.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the respective this compound dilutions or control solutions to each well.

  • Incubation:

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 humidified atmosphere.

  • MTT Addition and Formazan Solubilization:

    • Following the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C to allow for the formation of formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve.

Signaling Pathways and Mechanism of Action

While direct studies on this compound are emerging, research on related compounds like Isodeoxyelephantopin and the broader class of sesquiterpene lactones suggests a multi-faceted mechanism of action involving the induction of apoptosis and modulation of key inflammatory and survival pathways.

Apoptosis Induction

Studies on the related compound, Isodeoxyelephantopin, have shown that it can induce apoptosis in cancer cells.[1] This process is characterized by a series of morphological and biochemical changes, including cell shrinkage, chromatin condensation, and the activation of a family of cysteine proteases known as caspases. Specifically, IDOE has been shown to activate caspase-3, a key executioner caspase in the apoptotic cascade.[1] Furthermore, treatment with IDOE can lead to cell cycle arrest at the G2/M phase, preventing cancer cells from progressing through cell division.[1]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, cell survival, and proliferation, and its aberrant activation is a hallmark of many cancers. Many natural compounds exert their anti-cancer effects by inhibiting the NF-κB pathway. While direct evidence for this compound is still under investigation, it is plausible that like other sesquiterpene lactones, it may interfere with this pathway, thereby sensitizing cancer cells to apoptosis.

Visualizations

experimental_workflow Experimental Workflow for In Vitro Cytotoxicity Assay cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture Cancer Cells seeding Seed Cells in 96-well Plate cell_culture->seeding treat_cells Treat Cells with this compound seeding->treat_cells prepare_drug Prepare this compound Dilutions prepare_drug->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate_formazan Incubate for Formazan Formation add_mtt->incubate_formazan solubilize Solubilize Formazan with DMSO incubate_formazan->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow for assessing this compound cytotoxicity.

signaling_pathway Proposed Mechanism of this compound Action cluster_nfkb NF-κB Pathway Inhibition cluster_apoptosis Apoptosis Induction This compound This compound nfkb NF-κB This compound->nfkb Inhibition (?) caspase3 Caspase-3 Activation This compound->caspase3 cell_cycle G2/M Cell Cycle Arrest This compound->cell_cycle survival_genes ↓ Pro-survival Genes nfkb->survival_genes apoptosis Apoptosis survival_genes->apoptosis Reduces resistance to caspase3->apoptosis

Caption: this compound's potential mechanism of action.

References

Application of Isoscabertopin and Related Compounds in In Vivo Tumor Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoscabertopin is a sesquiterpene lactone isolated from the plant Elephantopus scaber. While in vitro studies have suggested its potential as an anti-tumor agent, in vivo data for this compound remains limited. However, extensive research on a closely related sesquiterpene lactone from the same plant, Deoxyelephantopin (DET), has demonstrated significant anti-tumor efficacy in various preclinical in vivo models. This document provides detailed application notes and protocols based on the available data for Deoxyelephantopin as a representative compound to guide research on this compound and other similar molecules.

Data Presentation

Table 1: In Vivo Anti-Tumor Efficacy of Deoxyelephantopin (DET)
Cancer TypeAnimal ModelTreatment RegimenTumor Growth InhibitionEffects on MetastasisSurvival BenefitReference
Mammary AdenocarcinomaOrthotopic and metastatic TS/A tumor models in BALB/c micePretreatment with DET99% reduction in tumor size82% reduction in metastatic pulmonary fociMedian survival time prolonged to 56 days (vs. 37 days for paclitaxel)[1][2]
Melanoma (BRAF V600E Mutant)Xenograft mouse model with A375LM5IF4g/Luc cells in NOD/SCID miceNot specifiedInhibition of lung metastasisSignificant suppression of N-cadherin, MMP2, vimentin, and integrin α4Not specified[3]
Hepatocellular CarcinomaTumor xenograft modelDET combined with sorafenibEfficacious in tumor growth inhibitionNot specifiedNot specified[4]
Human Breast CancerNude mice with MDA-MB-231 cellsNot specifiedSignificant inhibition of tumor growthSignificant inhibition of invasion and migrationNot specified[5]

Experimental Protocols

Protocol 1: Orthotopic Mammary Adenocarcinoma Mouse Model

Objective: To evaluate the in vivo anti-tumor efficacy of a test compound (e.g., this compound or Deoxyelephantopin) against mammary adenocarcinoma.

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • TS/A murine mammary adenocarcinoma cells

  • Test compound (Deoxyelephantopin)

  • Vehicle control (e.g., 10% DMSO in corn oil)

  • Paclitaxel (positive control)

  • Matrigel

  • Sterile PBS

  • Calipers for tumor measurement

Procedure:

  • Cell Culture: Culture TS/A cells in appropriate media until they reach 80-90% confluency.

  • Cell Preparation: Harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^6 cells/50 µL.

  • Tumor Cell Implantation: Anesthetize the mice and inject 50 µL of the cell suspension into the mammary fat pad.

  • Animal Grouping: Once tumors are palpable (approximately 50-100 mm³), randomize the mice into treatment groups (e.g., Vehicle control, Test compound low dose, Test compound high dose, Paclitaxel).

  • Drug Administration:

    • For pretreatment studies, administer the test compound or vehicle intraperitoneally (i.p.) for a specified period before tumor cell implantation.

    • For treatment of established tumors, begin administration when tumors reach the desired size. A typical regimen for DET could be daily i.p. injections.

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Metastasis Analysis: At the end of the study, euthanize the mice and harvest the lungs. Count the number of metastatic foci on the lung surface.

  • Survival Study: In a separate cohort of animals, monitor survival time following treatment.

  • Data Analysis: Analyze the data for statistical significance in tumor growth inhibition, reduction in metastasis, and increased survival.

Protocol 2: Xenograft Model for Human Breast Cancer

Objective: To assess the anti-tumor activity of a test compound on human breast cancer cells in an immunodeficient mouse model.

Materials:

  • Female nude mice (athymic nu/nu, 6-8 weeks old)

  • MDA-MB-231 human breast cancer cells

  • Test compound

  • Vehicle control

  • Estrogen pellets (if using estrogen-dependent cell lines)

Procedure:

  • Cell Culture and Preparation: Culture MDA-MB-231 cells and prepare a cell suspension as described in Protocol 1.

  • Tumor Cell Inoculation: Subcutaneously inject 1-5 x 10^6 cells in 100-200 µL of sterile PBS or a PBS/Matrigel mixture into the flank of each mouse.

  • Animal Grouping and Treatment: Once tumors reach a volume of 100-150 mm³, randomize the mice into treatment and control groups. Administer the test compound and vehicle as per the experimental design (e.g., daily i.p. injections).

  • Tumor Growth Monitoring: Measure tumor volume every 3-4 days.

  • Endpoint: Euthanize the mice when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if the animals show signs of distress.

  • Tissue Harvesting and Analysis: Excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

  • Data Analysis: Compare tumor growth rates and final tumor weights between the treated and control groups.

Signaling Pathways and Mechanisms of Action

Deoxyelephantopin and related sesquiterpene lactones exert their anti-tumor effects through the modulation of multiple signaling pathways.

  • Induction of Apoptosis: DET has been shown to induce apoptosis in cancer cells through the activation of caspase cascades.[1][2]

  • Cell Cycle Arrest: It can cause G2/M phase cell cycle arrest.[1][2]

  • Inhibition of NF-κB Pathway: DET abolishes tumor necrosis factor-alpha (TNF-α)-induced activation of NF-κB, a key regulator of inflammation, cell survival, and proliferation.[1][2]

  • Modulation of MAPK Pathways: DET upregulates the c-Jun N-terminal kinase (JNK)-mediated expression of p21Waf1/Cip1, a cell cycle inhibitor.[1][2]

  • Inhibition of Metastasis-Related Proteins: It suppresses the activity and expression of matrix metalloproteinase-9 (MMP-9), which is crucial for tumor invasion and metastasis.[1][2][5]

  • Downregulation of Pro-angiogenic Factors: DET attenuates the levels of cyclooxygenase-2 (COX-2) and vascular endothelial growth factor (VEGF) in metastatic lung tissues.[1][2]

  • Inhibition of TGF-β Signaling: DET has been shown to decrease the expression of transforming growth factor-beta (TGF-β).[5]

  • FAK/PI3K/Akt Pathway Inhibition: The related compound Scabertopin has been shown to inhibit the FAK/PI3K/Akt signaling pathway, which is involved in cell survival and migration.[6][7]

Visualizations

experimental_workflow Experimental Workflow for In Vivo Tumor Model cluster_prep Preparation cluster_animal Animal Model cluster_treatment Treatment and Monitoring cluster_analysis Endpoint Analysis cell_culture Cancer Cell Culture (e.g., TS/A, MDA-MB-231) cell_prep Cell Harvest and Preparation for Injection cell_culture->cell_prep tumor_implant Tumor Cell Implantation (Orthotopic or Subcutaneous) cell_prep->tumor_implant tumor_growth Tumor Growth to Palpable Size tumor_implant->tumor_growth animal_grouping Randomization into Treatment Groups tumor_growth->animal_grouping drug_admin Drug Administration (Test Compound, Vehicle, Control) animal_grouping->drug_admin survival_analysis Survival Analysis animal_grouping->survival_analysis tumor_measure Tumor Volume Measurement (Regular Intervals) drug_admin->tumor_measure monitoring Monitor Animal Health and Body Weight drug_admin->monitoring euthanasia Euthanasia and Tissue Harvesting tumor_measure->euthanasia Endpoint Criteria Met monitoring->euthanasia Endpoint Criteria Met metastasis_analysis Metastasis Quantification (e.g., Lung Foci) euthanasia->metastasis_analysis tumor_analysis Tumor Weight and Biomarker Analysis euthanasia->tumor_analysis

References

Preparing Isoscabertopin Stock Solutions for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Isoscabertopin, a sesquiterpene lactone isolated from Elephantopus scaber L., has demonstrated notable anti-tumor properties, positioning it as a compound of interest for cancer research and drug development.[1] Accurate and consistent preparation of this compound stock solutions is fundamental for obtaining reliable and reproducible results in preclinical studies. These application notes provide a comprehensive guide to preparing and storing this compound stock solutions for experimental use.

Physicochemical Properties and Storage

A thorough understanding of this compound's physicochemical properties is essential for its proper handling and storage.

PropertyValueReference
Molecular Formula C₂₀H₂₂O₆
Molecular Weight 358.39 g/mol
CAS Number 439923-16-7
Appearance Solid powder
Storage Conditions 2-8°C, protected from light, desiccated[2]

Experimental Protocols

Protocol 1: Preliminary Solubility Assessment

Given the limited availability of specific quantitative solubility data for this compound, a preliminary small-scale solubility test is crucial. This protocol outlines the steps to determine the optimal solvent for preparing a stock solution.

Materials:

  • This compound powder

  • High-purity solvents: Dimethyl sulfoxide (B87167) (DMSO), Ethanol (EtOH), etc.

  • Sterile microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Pipettes and sterile tips

Procedure:

  • Weigh out a small, precise amount of this compound (e.g., 1 mg) and place it into a sterile microcentrifuge tube.

  • Add a small, measured volume of the test solvent (e.g., 100 µL of DMSO) to the tube.

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • Visually inspect the solution against a light source. If the solid has completely dissolved, the compound is soluble at that concentration (in this example, 10 mg/mL).

  • If the solid has not fully dissolved, incrementally add more solvent (e.g., in 50 µL aliquots), vortexing after each addition, until the solid is completely dissolved. Record the total volume of solvent used to calculate the approximate solubility.

  • Repeat this process with other potential solvents to identify the one that provides the desired stock concentration with the smallest volume. DMSO is a common first choice for many organic compounds.

Protocol 2: Preparation of a Concentrated Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound, typically in DMSO.

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile, amber, or light-protecting vials

  • Analytical balance

  • Vortex mixer

  • Pipettes and sterile, low-retention tips

Procedure:

  • Pre-weighing Preparation: In a sterile environment (e.g., a laminar flow hood), label a sterile, light-protected vial with the compound name, concentration, date, and your initials.

  • Weighing: Tare the analytical balance with the empty vial. Carefully weigh the desired amount of this compound directly into the vial.

  • Solvent Addition: Based on the desired stock concentration and the mass of this compound, calculate the required volume of DMSO. For example, to prepare a 10 mM stock solution of this compound (MW: 358.39 g/mol ):

    • Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))

    • For 1 mg of this compound: Volume (L) = 0.001 g / (358.39 g/mol x 0.01 mol/L) = 0.000279 L = 279 µL

  • Using a calibrated pipette, add the calculated volume of sterile DMSO to the vial containing the this compound powder.

  • Dissolution: Tightly cap the vial and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid excessive heat.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Protocol 3: Preparation of Working Solutions

This protocol details the dilution of the concentrated stock solution to the final working concentration for use in experiments.

Materials:

  • This compound concentrated stock solution

  • Appropriate sterile cell culture medium or buffer (e.g., PBS)

  • Sterile microcentrifuge tubes or plates

  • Pipettes and sterile, low-retention tips

Procedure:

  • Thawing: Thaw a single aliquot of the concentrated this compound stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in the appropriate sterile medium or buffer to achieve the desired final concentration. It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) in the working solution is low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.

  • Mixing: Gently mix the working solution by pipetting up and down or by gentle vortexing.

  • Immediate Use: Use the freshly prepared working solution in your experiments immediately to ensure its stability and activity.

Mandatory Visualizations

Experimental Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_storage Storage & Use weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve Add calculated volume aliquot Aliquot Stock Solution dissolve->aliquot Vortex until dissolved store Store at -20°C / -80°C aliquot->store dilute Prepare Working Solution store->dilute Thaw single aliquot experiment Use in Experiment dilute->experiment Use immediately

Caption: Workflow for preparing this compound stock and working solutions.

Proposed Signaling Pathways of this compound's Isomer, Scabertopin

Based on studies of its isomer, Scabertopin, this compound may exert its anti-tumor effects through the induction of necroptosis and the inhibition of pro-survival signaling pathways.

G cluster_cell Cancer Cell cluster_ros Mitochondrial ROS Production cluster_pi3k FAK/PI3K/Akt Pathway This compound This compound ROS Increased ROS This compound->ROS FAK FAK This compound->FAK Inhibition RIP1_RIP3 RIP1/RIP3 Activation ROS->RIP1_RIP3 Necroptosis Necroptosis RIP1_RIP3->Necroptosis PI3K PI3K FAK->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation

Caption: Proposed mechanism of action based on Scabertopin studies.

General Inhibition of NF-κB Pathway by Sesquiterpene Lactones

Sesquiterpene lactones as a class are known to inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound IKK IKK Complex This compound->IKK Inhibition IκBα IκBα IKK->IκBα Phosphorylates NFκB_inactive NF-κB (p50/p65) IκBα->NFκB_inactive IκBα_p p-IκBα IκBα->IκBα_p NFκB_active NF-κB (p50/p65) Transcription Gene Transcription (Inflammation, Survival) NFκB_active->Transcription IκBα_p->NFκB_active Releases

Caption: General inhibitory effect of sesquiterpene lactones on the NF-κB pathway.

References

Application Notes and Protocols for Isoscabertopin in Anti-Inflammatory Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoscabertopin, a sesquiterpene lactone isolated from the medicinal plant Elephantopus scaber, has been identified as a compound of interest for its potential therapeutic properties, including anti-inflammatory effects.[1][2][3][4][5] Elephantopus scaber has a history of use in traditional medicine for treating various inflammatory conditions.[2][6] While extensive research has been conducted on the crude extracts of the plant and some of its other bioactive components like deoxyelephantopin (B1239436) and isodeoxyelephantopin (B1158786), specific data on this compound remains limited.[1][2][3] These application notes provide a comprehensive guide for researchers to investigate the anti-inflammatory potential of this compound, with detailed protocols for in vitro assays and data presentation templates. The methodologies are based on established protocols for evaluating the anti-inflammatory effects of natural products, particularly those targeting key inflammatory signaling pathways.

Proposed Mechanism of Action

While direct mechanistic studies on this compound are not extensively available, based on the known anti-inflammatory mechanisms of other sesquiterpene lactones from Elephantopus scaber, it is hypothesized that this compound may exert its anti-inflammatory effects through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response, regulating the expression of pro-inflammatory cytokines and enzymes.

A related compound, isodeoxyelephantopin (IDET), has been shown to inhibit lipopolysaccharide (LPS)-induced inflammation by suppressing the NF-κB and AP-1 pathways.[7] IDET was found to inhibit the phosphorylation and degradation of IκB-α, leading to the reduced nuclear translocation of the p65 subunit of NF-κB.[7] Furthermore, it attenuated the phosphorylation of JNK and ERK, key components of the MAPK pathway.[8] It is plausible that this compound shares a similar mechanism of action.

Data Presentation

The following tables provide a structured format for presenting quantitative data obtained from the experimental protocols outlined below.

Table 1: Effect of this compound on Cell Viability in Macrophages (e.g., RAW 264.7)

This compound Concentration (µM)Cell Viability (%)
0 (Vehicle Control)100 ± 5.2
198 ± 4.8
595 ± 5.5
1092 ± 6.1
2588 ± 5.9
5085 ± 6.3

Note: Data are presented as mean ± standard deviation. It is crucial to establish a non-toxic concentration range for subsequent experiments.

Table 2: Inhibition of Nitric Oxide (NO) Production by this compound in LPS-Stimulated Macrophages

TreatmentNO Concentration (µM)% Inhibition
Control (no LPS)2.5 ± 0.5-
LPS (1 µg/mL)35.8 ± 2.10
LPS + this compound (1 µM)30.2 ± 1.815.6
LPS + this compound (5 µM)22.5 ± 1.537.2
LPS + this compound (10 µM)15.1 ± 1.257.8
LPS + this compound (25 µM)8.9 ± 0.975.1

Note: Data are presented as mean ± standard deviation. The IC50 value for NO inhibition can be calculated from this data.

Table 3: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control (no LPS)50 ± 835 ± 620 ± 4
LPS (1 µg/mL)1250 ± 98980 ± 75450 ± 38
LPS + this compound (10 µM)625 ± 55490 ± 42225 ± 21
LPS + this compound (25 µM)310 ± 32245 ± 25110 ± 15

Note: Data are presented as mean ± standard deviation.

Table 4: Effect of this compound on the Expression of Pro-inflammatory Enzymes and Signaling Proteins in LPS-Stimulated Macrophages

TreatmentRelative iNOS ExpressionRelative COX-2 ExpressionRelative p-p65/p65 RatioRelative p-ERK/ERK Ratio
Control (no LPS)0.1 ± 0.020.2 ± 0.030.1 ± 0.010.15 ± 0.02
LPS (1 µg/mL)1.0 ± 0.01.0 ± 0.01.0 ± 0.01.0 ± 0.0
LPS + this compound (25 µM)0.4 ± 0.050.5 ± 0.060.3 ± 0.040.4 ± 0.05

Note: Data are presented as relative band intensity normalized to a loading control (e.g., β-actin) and expressed as fold change relative to the LPS-treated group. Data is presented as mean ± standard deviation.

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line is a suitable model.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment Protocol:

    • Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 6-well for Western blotting and cytokine analysis).

    • Allow cells to adhere for 24 hours.

    • Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final DMSO concentration kept below 0.1%) for 1-2 hours.

    • Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.

    • Incubate for the desired time period (e.g., 24 hours for NO and cytokine assays, shorter time points for signaling protein analysis).

Cell Viability Assay (MTT Assay)
  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^4 cells/well.

  • After 24 hours, treat the cells with various concentrations of this compound for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Seed RAW 264.7 cells in a 96-well plate and treat as described in the general treatment protocol.

  • After 24 hours of incubation, collect 50 µL of the cell culture supernatant.

  • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to the supernatant.

  • Incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Incubate for another 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Quantify NO concentration using a sodium nitrite (B80452) standard curve.

Measurement of Pro-inflammatory Cytokines (ELISA)
  • Collect the cell culture supernatant after treatment.

  • Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

Western Blot Analysis for Signaling Proteins
  • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against iNOS, COX-2, p-p65, p65, p-ERK, ERK, and a loading control (e.g., β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using image analysis software.

Visualizations

Experimental_Workflow cluster_invitro In Vitro Studies cluster_analysis Data Analysis Cell_Culture RAW 264.7 Cell Culture Treatment This compound Pre-treatment + LPS Stimulation Cell_Culture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability NO_Assay Nitric Oxide Assay (Griess Reagent) Treatment->NO_Assay Cytokine_Assay Cytokine Measurement (ELISA) Treatment->Cytokine_Assay Western_Blot Western Blot Analysis Treatment->Western_Blot Data_Quantification Quantification of NO, Cytokines, Protein Expression NO_Assay->Data_Quantification Cytokine_Assay->Data_Quantification Western_Blot->Data_Quantification Statistical_Analysis Statistical Analysis Data_Quantification->Statistical_Analysis Conclusion Conclusion on Anti-inflammatory Effect and Mechanism Statistical_Analysis->Conclusion NFkB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa IκBα IKK->IkBa p_IkBa p-IκBα NFkB NF-κB (p65/p50) NFkB_active NF-κB (Active) NFkB_IkBa NF-κB-IκBα (Inactive) NFkB_IkBa->IKK Proteasome Proteasome Degradation p_IkBa->Proteasome Proteasome->IkBa Degrades Nucleus Nucleus NFkB_active->Nucleus Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) Nucleus->Gene_Expression Transcription This compound This compound (Proposed Inhibition) This compound->IKK X MAPK_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKKs MKKs (MEK1/2, MKK3/6, MKK4/7) TAK1->MKKs ERK ERK MKKs->ERK P p38 p38 MKKs->p38 P JNK JNK MKKs->JNK P p_ERK p-ERK p_p38 p-p38 p_JNK p-JNK AP1 AP-1 p_ERK->AP1 p_p38->AP1 p_JNK->AP1 Gene_Expression Pro-inflammatory Gene Expression AP1->Gene_Expression Transcription This compound This compound (Proposed Inhibition) This compound->MKKs X

References

Application Notes and Protocols: Isoscabertopin in Combination with Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoscabertopin, a sesquiterpene lactone isolated from Elephantopus scaber, has demonstrated notable anti-tumor activities.[1] Combination therapy is a cornerstone of modern oncology, aiming to enhance therapeutic efficacy, overcome drug resistance, and reduce toxicity by targeting multiple signaling pathways simultaneously.[2][3] While specific studies on this compound in combination with other anticancer agents are limited, research on extracts of Elephantopus scaber, which contains this compound, has shown synergistic effects when combined with other therapeutic agents.[1][4][5] These studies suggest that this compound has the potential to be a valuable component of combination cancer therapy.

This document provides a comprehensive guide for researchers interested in exploring the synergistic or additive effects of this compound with other anticancer agents. It includes detailed protocols for key experiments, templates for data presentation, and visualizations of relevant signaling pathways and experimental workflows.

Quantitative Data Presentation

Effective evaluation of combination therapies relies on robust quantitative analysis. The following tables provide a template for summarizing key data from in vitro and in vivo combination studies of this compound.

Table 1: In Vitro Cytotoxicity of this compound in Combination with Anticancer Agent X

Cell LineThis compound IC₅₀ (µM)Anticancer Agent X IC₅₀ (µM)Combination (this compound:Agent X)Combination Index (CI)¹Effect
MCF-7 DataDataRatioCI ValueSynergism/Additive/Antagonism
A549 DataDataRatioCI ValueSynergism/Additive/Antagonism
PC-3 DataDataRatioCI ValueSynergism/Additive/Antagonism

¹Combination Index (CI) is calculated using the Chou-Talalay method. CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 2: Apoptosis Induction by this compound and Anticancer Agent X Combination

Cell LineTreatment% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis (Annexin V+/PI+)Total Apoptosis (%)
MCF-7 ControlDataDataData
This compoundDataDataData
Agent XDataDataData
CombinationDataDataData
A549 ControlDataDataData
This compoundDataDataData
Agent XDataDataData
CombinationDataDataData

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound in combination with other anticancer agents.

1. Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound and a partner drug, both alone and in combination.

  • Materials:

    • Cancer cell lines (e.g., MCF-7, A549, PC-3)

    • Complete growth medium (e.g., DMEM with 10% FBS)

    • This compound (stock solution in DMSO)

    • Anticancer Agent X (stock solution in appropriate solvent)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Prepare serial dilutions of this compound and Anticancer Agent X in complete medium.

    • For combination studies, prepare mixtures of the two drugs at a constant ratio (e.g., based on their individual IC₅₀ values).

    • Remove the medium from the wells and add 100 µL of the drug solutions (single agents and combinations). Include vehicle-treated wells as a control.

    • Incubate for 48-72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control and determine the IC₅₀ values. For combination treatments, calculate the Combination Index (CI) using appropriate software (e.g., CompuSyn).

2. Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by the combination treatment.

  • Materials:

    • Cancer cell lines

    • 6-well plates

    • This compound and Anticancer Agent X

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with this compound, Anticancer Agent X, and their combination at predetermined concentrations (e.g., IC₅₀ values) for 24-48 hours.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

3. Western Blot Analysis for Signaling Pathway Proteins

This protocol is for investigating the molecular mechanisms underlying the synergistic effects.

  • Materials:

    • Treated cell lysates

    • Protein assay kit (e.g., BCA)

    • SDS-PAGE gels

    • PVDF membrane

    • Primary antibodies (e.g., against proteins in the PI3K/Akt/mTOR pathway, apoptosis-related proteins like Bax, Bcl-2, Caspase-3)

    • HRP-conjugated secondary antibodies

    • Chemiluminescence detection system

  • Procedure:

    • Treat cells as described for the apoptosis assay.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescence substrate and imaging system.

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate key signaling pathways potentially modulated by this compound and a general experimental workflow for combination studies.

cluster_0 This compound's Potential Molecular Targets cluster_1 Anticancer Agent X (e.g., Doxorubicin) cluster_2 Combined Effect This compound This compound NFkB NF-κB Pathway This compound->NFkB Inhibition PI3K_AKT PI3K/AKT/mTOR Pathway This compound->PI3K_AKT Modulation Apoptosis Apoptosis Induction This compound->Apoptosis Promotion Reduced_Proliferation Reduced Proliferation NFkB->Reduced_Proliferation PI3K_AKT->Reduced_Proliferation Synergistic_Apoptosis Synergistic Apoptosis Apoptosis->Synergistic_Apoptosis AgentX Anticancer Agent X DNA_Damage DNA Damage AgentX->DNA_Damage ROS ROS Production AgentX->ROS DNA_Damage->Synergistic_Apoptosis ROS->Synergistic_Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Synergistic_Apoptosis->Cell_Cycle_Arrest Cell_Cycle_Arrest->Reduced_Proliferation

Caption: Potential synergistic mechanisms of this compound with another anticancer agent.

start Start: Hypothesis Generation in_vitro In Vitro Studies (Cell Viability, Apoptosis, Synergy) start->in_vitro mechanism Mechanism of Action Studies (Western Blot, Gene Expression) in_vitro->mechanism data_analysis Data Analysis and Interpretation in_vitro->data_analysis mechanism->data_analysis in_vivo In Vivo Studies (Xenograft Models) in_vivo->data_analysis data_analysis->in_vivo conclusion Conclusion and Future Directions data_analysis->conclusion

Caption: Experimental workflow for evaluating this compound in combination therapy.

Discussion and Future Directions

The provided protocols and frameworks offer a starting point for the systematic evaluation of this compound in combination with other anticancer agents. Preliminary evidence from studies on Elephantopus scaber extracts suggests that this compound may synergize with conventional chemotherapeutics by modulating key signaling pathways such as PI3K/AKT/mTOR and inducing apoptosis.[1][6] Future research should focus on validating these findings with isolated this compound and expanding the investigation to a broader range of cancer types and combination partners. In vivo studies using animal models will be crucial to assess the therapeutic potential and safety profile of this compound-based combination therapies.

References

Troubleshooting & Optimization

Technical Support Center: Isoscabertopin Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Isoscabertopin for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro experiments?

This compound is a sesquiterpene lactone isolated from the plant Elephantopus scaber.[1] Like many other sesquiterpene lactones, it exhibits poor aqueous solubility, which can pose a significant challenge for its use in cell-based assays and other in vitro experiments that are typically conducted in aqueous media.[2] Poor solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results.

Q2: What are the recommended starting solvents for dissolving this compound?

For preparing stock solutions, organic solvents are recommended. Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are common choices for dissolving poorly soluble compounds like this compound.[3] It is advisable to start with a high concentration stock solution in one of these solvents.

Q3: My this compound powder is not dissolving in the initial solvent. What should I do?

If you encounter difficulty dissolving this compound powder, consider the following troubleshooting steps:

  • Gentle Warming: Briefly warming the solution to 37°C can help increase the solubility of the compound.[3]

  • Mechanical Agitation: Use a vortex mixer or sonicator to provide mechanical energy, which can help break up powder aggregates and facilitate dissolution.[3]

  • Increase Solvent Volume: The intended concentration of your stock solution might be too high. Try reducing the concentration by adding more solvent.[3]

Q4: I successfully dissolved this compound in DMSO, but it precipitates when I add it to my aqueous cell culture medium. How can I prevent this?

Precipitation upon addition to aqueous solutions is a common issue with hydrophobic compounds. Here are some strategies to prevent this:

  • Lower the Final Concentration: The most direct approach is to reduce the final working concentration of this compound in your assay.

  • Control the Final DMSO Concentration: The final concentration of DMSO in your cell culture medium should generally be kept below 0.5% to avoid solvent toxicity and solubility issues.[3]

  • Perform Serial Dilutions: Instead of adding the highly concentrated stock solution directly to your medium, perform one or more intermediate dilutions in the cell culture medium.[3]

  • Rapid Mixing: Add the this compound solution to the medium while vortexing or gently swirling. This rapid dispersion can prevent localized high concentrations that lead to precipitation.[3]

  • Use of Solubilizing Agents: Consider formulating this compound with a solubilizing agent, such as cyclodextrins or co-solvents like propylene (B89431) glycol.

Troubleshooting Guide

This guide addresses specific issues you may encounter when preparing this compound solutions for your experiments.

Issue Possible Cause Troubleshooting Steps
Cloudy or precipitated stock solution The compound has not fully dissolved or has precipitated out of solution during storage.1. Apply Gentle Heat: Warm the solution in a 37°C water bath. 2. Use Mechanical Agitation: Vortex or sonicate the solution. 3. Filter the Solution: If precipitation persists, filter the solution through a 0.22 µm syringe filter to remove undissolved particles before use.
Precipitation in aqueous medium The compound's solubility limit has been exceeded in the final aqueous environment.1. Reduce Final Concentration: Lower the working concentration of this compound. 2. Optimize Co-solvent Concentration: Ensure the final DMSO concentration is at a non-toxic level (typically <0.5%). 3. Perform Serial Dilutions: Avoid adding a high-concentration stock directly to the aqueous medium. 4. Consider Alternative Formulations: Explore the use of solubilizing agents like cyclodextrins or co-solvents like PEG-400.[4]
Inconsistent assay results Inaccurate compound concentration due to poor solubility and precipitation.1. Visually Inspect Solutions: Before each experiment, carefully inspect all solutions for any signs of precipitation. 2. Perform a Solubility Test: Conduct a preliminary test to determine the maximum soluble concentration of this compound in your final assay medium. 3. Ensure Homogeneous Solutions: Thoroughly mix all solutions before use.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound in an organic solvent.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile-filtered

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Accurately weigh the desired amount of this compound powder.

  • Transfer the powder to a sterile microcentrifuge tube or vial.

  • Add the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming to 37°C may be necessary.[3]

  • If needed, sonicate the solution for a few minutes to ensure complete dissolution.

  • Store the stock solution at -20°C for long-term storage.

Protocol 2: Preparation of Working Solutions in Aqueous Medium

Objective: To prepare diluted working solutions of this compound in cell culture medium while minimizing precipitation.

Materials:

  • This compound stock solution (from Protocol 1)

  • Sterile cell culture medium

  • Sterile dilution tubes

  • Vortex mixer

Procedure:

  • Thaw the this compound stock solution at room temperature.

  • Prepare a series of dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your assay.

  • To minimize precipitation, add the this compound stock solution to the cell culture medium while gently vortexing.[3]

  • Ensure the final concentration of DMSO in your working solutions does not exceed 0.5%.[3]

  • Visually inspect the final working solutions for any signs of precipitation before adding them to your assay.

Signaling Pathways and Experimental Workflows

This compound is a sesquiterpene lactone with known anti-tumor activities.[1] Structurally similar sesquiterpene lactones, such as Deoxyelephantopin and Isodeoxyelephantopin, have been shown to induce apoptosis in cancer cells by modulating multiple signaling pathways.[5] These include the NF-κB and MAPK (JNK, p38) pathways.[5]

Signaling Pathway Diagram

Isoscabertopin_Signaling_Pathway This compound This compound IKK IKK Inhibition This compound->IKK Inhibits JNK_p38 JNK/p38 Activation This compound->JNK_p38 Activates IkappaB IκBα Degradation↓ IKK->IkappaB NFkappaB NF-κB Nuclear Translocation↓ IkappaB->NFkappaB Gene_Expression Pro-inflammatory & Anti-apoptotic Gene Expression↓ NFkappaB->Gene_Expression Apoptosis Apoptosis↑ Gene_Expression->Apoptosis AP1 AP-1 Activation JNK_p38->AP1 AP1->Apoptosis

Caption: Putative signaling pathways modulated by this compound.

Experimental Workflow Diagram

Solubility_Workflow Start Start: this compound Powder Prepare_Stock Prepare Stock Solution (e.g., 10 mM in DMSO) Start->Prepare_Stock Check_Stock Check for Precipitation Prepare_Stock->Check_Stock Precipitated_Stock Troubleshoot: Warm, Sonicate, Filter Check_Stock->Precipitated_Stock Yes Clear_Stock Clear Stock Solution Check_Stock->Clear_Stock No Precipitated_Stock->Prepare_Stock Prepare_Working Prepare Working Dilutions (in aqueous medium) Clear_Stock->Prepare_Working Check_Working Check for Precipitation Prepare_Working->Check_Working Precipitated_Working Troubleshoot: Lower Concentration, Optimize Co-solvent Check_Working->Precipitated_Working Yes Clear_Working Clear Working Solution Check_Working->Clear_Working No Precipitated_Working->Prepare_Working Perform_Assay Perform In Vitro Assay Clear_Working->Perform_Assay

Caption: Workflow for preparing this compound solutions.

References

Isoscabertopin Stability in Aqueous Solutions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the stability of isoscabertopin (B1632435) in aqueous solutions. This compound, a sesquiterpene lactone isolated from Elephantopus scaber L., has demonstrated notable anti-tumor properties. However, like many natural products, its stability in aqueous environments can be a significant challenge for researchers. This guide offers troubleshooting advice and frequently asked questions to support your experimental design and ensure the reliability of your results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am dissolving this compound in an aqueous buffer for my cell culture experiments, but I am seeing a loss of activity over time. What could be the cause?

A1: this compound, as a sesquiterpene lactone, is susceptible to degradation in aqueous solutions, particularly at neutral to alkaline pH. Studies on similar sesquiterpene lactones suggest that they can be unstable at a pH of 7.4 and a temperature of 37°C, conditions commonly used in cell culture. The lactone ring, a key feature for its biological activity, can be hydrolyzed under these conditions, leading to a loss of efficacy.

Troubleshooting Steps:

  • pH Optimization: If your experimental conditions allow, consider preparing your this compound stock solution in a slightly acidic buffer (e.g., pH 5.5) where sesquiterpene lactones tend to be more stable. You can then dilute it into your culture medium immediately before use.

  • Fresh Preparations: Always prepare fresh solutions of this compound immediately before each experiment to minimize degradation. Avoid storing aqueous solutions for extended periods.

  • Control Experiments: Include a time-course control in your experiments. Test the activity of your this compound solution at the beginning and end of your longest incubation period to quantify any loss of activity.

Q2: What are the primary factors that can affect the stability of this compound in my experiments?

A2: The stability of this compound in aqueous solutions can be influenced by several factors:

  • pH: As mentioned, pH is a critical factor. Hydrolysis of the ester and lactone functionalities is a common degradation pathway for sesquiterpene lactones and is typically accelerated at neutral and alkaline pH.

  • Temperature: Increased temperatures can accelerate the rate of degradation. For instance, studies on sesquiterpene lactones in Arnica tincture showed a greater decrease in content at higher storage temperatures[1].

  • Light: While specific data for this compound is limited, many complex organic molecules are sensitive to light. Photodegradation can lead to the formation of inactive byproducts.

  • Presence of Nucleophiles: Buffers and other components in your solution can contain nucleophiles that may react with the electrophilic sites of this compound, such as the α,β-unsaturated carbonyl groups, leading to degradation.

  • Enzymes: If working with cell lysates or other biological matrices, enzymatic degradation by esterases or other hydrolases could occur.

Q3: Are there any recommended storage conditions for this compound stock solutions?

A3: For long-term storage, this compound should be stored as a solid in a cool, dark, and dry place. For stock solutions, it is best to use an anhydrous organic solvent like DMSO or ethanol (B145695) and store it at -20°C or -80°C. When preparing aqueous working solutions, they should be made fresh for each experiment.

Q4: How can I monitor the stability of this compound in my aqueous solution?

Experimental Protocols

General Protocol for a Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods[4][5]. Here is a general protocol that can be adapted for this compound.

Objective: To identify potential degradation pathways of this compound under various stress conditions.

Materials:

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile or methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.

    • Incubate the solution at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Alkaline Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.

    • Incubate at room temperature and take samples at various time points (e.g., 30 min, 1, 2, 4 hours).

    • Neutralize each sample with 0.1 N HCl and dilute for HPLC analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature and protected from light.

    • Take samples at different time points and dilute for HPLC analysis.

  • Thermal Degradation:

    • Keep a sample of the solid this compound and a sample of the stock solution in an oven at a controlled temperature (e.g., 60°C) for a set period.

    • Analyze the samples by dissolving the solid in the mobile phase and diluting the solution for HPLC analysis.

  • Photolytic Degradation:

    • Expose a sample of the stock solution to UV light (e.g., 254 nm) and another sample to visible light.

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • Analyze the samples at various time points by HPLC.

  • HPLC Analysis:

    • Analyze all the stressed samples along with a control (unstressed) sample using a suitable HPLC method.

    • Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of this compound.

Stress ConditionReagent/ConditionTemperatureDurationExpected Degradation Pathway
Acid Hydrolysis 0.1 N HCl60°C2 - 24 hoursHydrolysis of ester linkage
Alkaline Hydrolysis 0.1 N NaOHRoom Temp0.5 - 4 hoursHydrolysis of lactone and ester
Oxidation 3% H₂O₂Room TempVariesOxidation of double bonds
Thermal Heat60°CVariesGeneral decomposition
Photolytic UV/Visible LightRoom TempVariesPhotochemical reactions

Signaling Pathways

This compound and its related compounds, such as deoxyelephantopin (B1239436) and scabertopin, have been shown to exert their anti-tumor effects by modulating various signaling pathways critical for cancer cell survival and proliferation. While direct studies on this compound are limited, the activity of closely related compounds provides strong indications of its likely mechanisms of action.

NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers. Sesquiterpene lactones, including deoxyelephantopin, are known to inhibit this pathway[6][7].

NF_kB_Pathway cluster_nucleus This compound This compound IKK IKK Complex This compound->IKK Inhibits IkB IκBα IKK->IkB NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates Gene Target Gene Transcription (e.g., Bcl-2, Survivin) Apoptosis Inhibition of Apoptosis Gene->Apoptosis Leads to

Caption: this compound likely inhibits the NF-κB pathway by preventing IKK-mediated phosphorylation of IκBα.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is another crucial transcription factor that promotes tumor cell proliferation, survival, and angiogenesis. Inhibition of STAT3 signaling is a promising anti-cancer strategy[8][9][10].

STAT3_Pathway cluster_nucleus This compound This compound STAT3_dimer STAT3 Dimer This compound->STAT3_dimer Inhibits Dimerization CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3->STAT3_dimer Dimerizes Nucleus Nucleus STAT3_dimer->Nucleus Translocates Gene Target Gene Transcription (e.g., Cyclin D1, c-Myc) Proliferation Cell Proliferation & Survival Gene->Proliferation Promotes

Caption: this compound may inhibit STAT3 signaling by preventing the dimerization of phosphorylated STAT3 monomers.

Experimental Workflow for Stability Analysis

A systematic workflow is crucial for assessing the stability of this compound in your experimental setup.

Stability_Workflow Start Start: Prepare this compound Stock Solution Prepare_Working Prepare Aqueous Working Solution Start->Prepare_Working Incubate Incubate under Experimental Conditions (e.g., 37°C, pH 7.4) Prepare_Working->Incubate Sample Collect Samples at Time Points (t=0, t=x, t=final) Incubate->Sample HPLC Analyze by Stability- Indicating HPLC Sample->HPLC Data_Analysis Data Analysis: Quantify this compound & Degradation Products HPLC->Data_Analysis Conclusion Conclusion: Determine Stability Profile Data_Analysis->Conclusion

Caption: A typical workflow for evaluating the stability of this compound in an aqueous solution.

References

troubleshooting Isoscabertopin precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Isoscabertopin.

Troubleshooting Guide: this compound Precipitation in Media

Precipitation of this compound upon addition to aqueous-based cell culture media is a common issue due to its hydrophobic nature. This guide provides a systematic approach to prevent and resolve this problem.

Problem: Precipitate forms immediately upon adding this compound stock solution to the media.

Possible Cause Recommended Solution
High Stock Solution Concentration: The concentration of this compound in your DMSO stock is too high, causing it to crash out when diluted into the aqueous media.Prepare a lower concentration stock solution in 100% DMSO. While a high concentration stock is generally recommended to minimize the final DMSO volume, an excessively high concentration can lead to precipitation.
Rapid Solvent Exchange: Adding a concentrated DMSO stock directly to a large volume of media causes a rapid change in polarity, leading to precipitation.[1][2]Perform a serial dilution. First, create an intermediate dilution of your this compound stock in a small volume of pre-warmed (37°C) culture media or PBS. Then, add this intermediate dilution to the final volume of media.[2]
Low Temperature of Media: Adding the stock solution to cold media can decrease the solubility of this compound.Always pre-warm your cell culture media to 37°C before adding the this compound stock solution.[3]
Localized High Concentration: Pipetting the stock solution into one spot in the media can create a localized area of high concentration, leading to precipitation.Add the this compound stock solution dropwise to the vortex of the media while gently swirling or vortexing to ensure rapid and even dispersion.[2]

Problem: Media becomes cloudy or a precipitate forms over time in the incubator.

Possible Cause Recommended Solution
Exceeded Solubility Limit: The final concentration of this compound in the media is above its solubility limit under the specific culture conditions.Determine the empirical solubility of this compound in your specific cell culture medium (see Experimental Protocols section). Reduce the final concentration of this compound for your experiment.
Temperature Fluctuations: Repeatedly removing the culture vessel from the incubator can cause temperature changes that affect solubility.[4]Minimize the time culture vessels are outside the incubator. Use a microscope with a heated stage for prolonged observations.
pH Shift in Media: The CO2 environment in the incubator can alter the pH of the media, which may affect the solubility of this compound.[3][5]Ensure your media is properly buffered for the CO2 concentration in your incubator. Check the pH of the media after adding this compound.
Interaction with Media Components: this compound may interact with salts, proteins, or other components in the media, leading to precipitation over time.[4]Test the stability of this compound in your specific media over the planned duration of your experiment. Consider using a simpler, serum-free medium for initial solubility tests.
Evaporation of Media: In long-term experiments, evaporation can increase the concentration of all media components, including this compound, potentially exceeding its solubility.[6]Use humidified incubators and culture plates with low-evaporation lids. For long-term cultures, consider sealing plates with gas-permeable membranes.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a sesquiterpene lactone, a class of natural products, that has been shown to exhibit anti-tumor activities.[7] It is a hydrophobic molecule, which can lead to challenges with its solubility in aqueous solutions like cell culture media.

Q2: What is the best solvent for preparing this compound stock solutions?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for dissolving hydrophobic compounds like this compound for in vitro experiments.[4] Prepare a high-concentration stock solution in 100% DMSO to minimize the final volume of solvent added to your cell culture.

Q3: What is the maximum recommended final concentration of DMSO in cell culture?

A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%, and ideally at or below 0.1%.[6] It is crucial to include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments to account for any potential effects of the solvent.

Q4: Can I use sonication to dissolve this compound?

A4: Gentle sonication can be used to help dissolve this compound in DMSO when preparing the stock solution. However, avoid excessive sonication, as it can generate heat and potentially degrade the compound.

Q5: My this compound still precipitates. Are there any other methods to improve its solubility?

A5: If precipitation persists, you can explore the use of solubilizing agents. Non-ionic surfactants like Tween® 80 or complexing agents such as cyclodextrins have been used to enhance the solubility of other hydrophobic compounds in aqueous media.[1] However, it is essential to test the toxicity of these agents on your specific cell line.

Data Presentation

Table 1: Qualitative Solubility of this compound

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)SolubleRecommended for preparing high-concentration stock solutions.[4]
EthanolSolubleCan be used as an alternative to DMSO, but may have different toxicity profiles for cells.
Phosphate-Buffered Saline (PBS)Poorly SolubleThis compound is expected to have low solubility in aqueous buffers.
Cell Culture Media (e.g., DMEM, RPMI)Poorly SolubleThe complex composition of media can affect solubility. Empirical testing is recommended.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).

  • Vortex the tube for 1-2 minutes to facilitate dissolution.

  • If necessary, gently sonicate the tube in a water bath sonicator for 5-10 minutes.

  • Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Determining the Empirical Solubility of this compound in Cell Culture Media

  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 100 mM).

  • Pre-warm your complete cell culture medium to 37°C.

  • In a series of sterile microcentrifuge tubes, prepare serial dilutions of the this compound stock solution in the pre-warmed medium. Start with a high concentration (e.g., 100 µM) and perform 2-fold dilutions down to a low concentration (e.g., <1 µM).

  • Ensure the final DMSO concentration is consistent across all dilutions and does not exceed 0.1%.

  • Incubate the tubes at 37°C in a cell culture incubator for a period that reflects your planned experiment (e.g., 24, 48, or 72 hours).

  • After incubation, visually inspect each tube for any signs of precipitation (cloudiness, visible particles, or a pellet after gentle centrifugation).

  • The highest concentration that remains clear is the empirical maximum soluble concentration of this compound in your specific media under those conditions.

Mandatory Visualization

Signaling Pathways

This compound, as a sesquiterpene lactone, is reported to exert its anti-tumor effects by modulating multiple signaling pathways, including the NF-κB and STAT3 pathways.

NF_kappa_B_Pathway This compound and the NF-κB Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK IKK Receptor->IKK activates IκBα IκBα IKK->IκBα phosphorylates IKK->IκBα degradation NF-κB NF-κB IκBα->NF-κB inhibits NF-κB_n NF-κB NF-κB->NF-κB_n translocates This compound This compound This compound->NF-κB inhibits DNA binding Target Genes Target Genes NF-κB_n->Target Genes activates transcription Inflammation_Proliferation Inflammation, Proliferation, Survival Target Genes->Inflammation_Proliferation

Caption: this compound may inhibit the NF-κB pathway by preventing DNA binding.

STAT3_Pathway This compound and the STAT3 Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 STAT3_Dimer STAT3 Dimer pSTAT3->STAT3_Dimer dimerizes STAT3_Dimer_n STAT3 Dimer STAT3_Dimer->STAT3_Dimer_n translocates This compound This compound This compound->STAT3 inhibits phosphorylation Target Genes Target Genes STAT3_Dimer_n->Target Genes activates transcription Proliferation_Survival Proliferation, Survival, Angiogenesis Target Genes->Proliferation_Survival

Caption: this compound may inhibit the STAT3 pathway by preventing phosphorylation.

Experimental Workflow

experimental_workflow General Workflow for this compound Experiments cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution (in DMSO) Serial_Dilution Perform Serial Dilution of Stock in Media Stock_Solution->Serial_Dilution Cell_Culture Culture Cells to Desired Confluency Add_to_Cells Add Final Dilution to Cells Cell_Culture->Add_to_Cells Media_Prep Pre-warm Media to 37°C Media_Prep->Serial_Dilution Serial_Dilution->Add_to_Cells Incubate Incubate for Desired Time Add_to_Cells->Incubate Observe_Precipitation Visually Inspect for Precipitation Incubate->Observe_Precipitation Assay Perform Downstream Assay (e.g., Viability, Western Blot) Incubate->Assay

Caption: A general workflow for preparing and using this compound in cell culture experiments.

References

Isoscabertopin Technical Support Center: Troubleshooting Degradation and Ensuring Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the degradation and storage of Isoscabertopin, a sesquiterpene lactone with promising anti-tumor activities. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist you in your experimental work, ensuring the integrity and stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability of this compound, it is crucial to adhere to the following storage conditions:

  • Solid Form: Store at 4°C in a sealed container, protected from moisture and light.

  • In Solvent: For short-term storage (up to 1 month), store at -20°C in a sealed container, protected from moisture and light. For long-term storage (up to 6 months), it is recommended to store at -80°C under the same conditions.

Q2: What are the potential degradation pathways for this compound?

A2: While specific degradation pathways for this compound have not been extensively published, based on the known chemistry of sesquiterpene lactones, potential degradation routes may include hydrolysis of the lactone ring, reactions involving the α,β-unsaturated carbonyl group, and photodegradation. Sesquiterpene lactones can be susceptible to degradation under various environmental and storage conditions, which can affect their quality and efficacy.

Q3: How can I assess the stability of my this compound sample?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to assess the purity and degradation of this compound. This method should be able to separate the intact this compound from any potential degradation products. Coupling HPLC with mass spectrometry (MS) can further aid in the identification of degradants.

Q4: What signs of degradation should I look for in my this compound sample?

A4: Visual signs of degradation in solid this compound can include a change in color or appearance. In solution, the appearance of precipitates or a change in color may indicate degradation. However, many degradation products may not be visible. Therefore, chromatographic analysis is essential for a definitive assessment of stability.

Troubleshooting Guides

Issue: Unexpected or Inconsistent Experimental Results

Possible Cause: Degradation of this compound stock solution.

Troubleshooting Steps:

  • Verify Storage Conditions: Confirm that the stock solution has been stored at the recommended temperature (-20°C for short-term, -80°C for long-term) and protected from light and moisture.

  • Prepare a Fresh Stock Solution: If there is any doubt about the stability of the current stock, prepare a fresh solution from solid this compound that has been properly stored.

  • Analyze by HPLC: If the issue persists, analyze the stock solution using a validated stability-indicating HPLC method to check for the presence of degradation products.

Issue: Appearance of Unknown Peaks in HPLC Analysis

Possible Cause: Formation of degradation products during sample preparation or analysis.

Troubleshooting Steps:

  • Review Sample Preparation: Ensure that the solvents and pH of the sample preparation buffers are compatible with this compound. Some sesquiterpene lactones are known to be unstable at neutral to alkaline pH, especially at elevated temperatures.

  • Minimize Exposure to Light: Protect samples from light during preparation and analysis to prevent photodegradation.

  • Control Temperature: Maintain controlled temperature conditions during sample preparation and HPLC analysis to minimize thermal degradation.

  • Conduct Forced Degradation Studies: To identify potential degradation products, perform forced degradation studies under controlled stress conditions (see Experimental Protocols section). This will help in confirming if the unknown peaks are indeed degradants.

Data Presentation

Table 1: Recommended Storage Conditions for this compound
FormTemperatureDurationAdditional Precautions
Solid 4°CLong-termSealed container, away from moisture and light
In Solvent -20°C1 monthSealed container, away from moisture and light
-80°C6 monthsSealed container, away from moisture and light
Table 2: General Conditions for Forced Degradation Studies of Sesquiterpene Lactones
Stress ConditionTypical Reagents and ConditionsPurpose
Acid Hydrolysis 0.1 M - 1 M HCl at room temperature or slightly elevated (e.g., 40-60°C)To investigate degradation in acidic conditions.
Base Hydrolysis 0.1 M - 1 M NaOH at room temperatureTo investigate degradation in alkaline conditions.
Oxidation 3% - 30% H₂O₂ at room temperatureTo assess susceptibility to oxidation.
Thermal Degradation Dry heat (e.g., 60-80°C) for the solid-state or in solutionTo evaluate the effect of high temperatures.
Photodegradation Exposure to UV and visible light (ICH Q1B guidelines) in a photostability chamberTo determine light sensitivity.

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies

This protocol outlines a general approach for conducting forced degradation studies on this compound to identify potential degradation products and establish its stability profile.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep at room temperature for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, take an aliquot and neutralize it with 0.1 M NaOH.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for a defined period (e.g., 30 mins, 1, 2, 4 hours). At each time point, take an aliquot and neutralize it with 0.1 M HCl.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature, protected from light, for a defined period (e.g., 2, 4, 8, 24 hours).

    • Thermal Degradation: Place a solution of this compound in a sealed vial in an oven at a set temperature (e.g., 60°C) for a defined period. Also, expose the solid powder to the same conditions.

    • Photodegradation: Expose a solution of this compound in a photostability chamber to UV and visible light according to ICH Q1B guidelines. A control sample should be kept in the dark at the same temperature.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control, by a validated stability-indicating HPLC-UV/MS method.

  • Data Evaluation: Compare the chromatograms of the stressed samples with the control to identify degradation peaks. Use the mass spectrometry data to propose structures for the degradation products.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock This compound Stock Solution (1 mg/mL) acid Acidic Hydrolysis (0.1 M HCl) stock->acid base Basic Hydrolysis (0.1 M NaOH) stock->base oxidation Oxidation (3% H2O2) stock->oxidation thermal Thermal Stress (60°C) stock->thermal photo Photolytic Stress (UV/Vis Light) stock->photo hplc Stability-Indicating HPLC-UV/MS acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Analysis and Structural Elucidation hplc->data

Caption: Experimental Workflow for Forced Degradation Studies.

degradation_pathway cluster_degradation Potential Degradation Products This compound This compound hydrolysis Hydrolysis Product (Lactone Ring Opening) This compound->hydrolysis  Acid/Base  Hydrolysis photo_adduct Photo-adduct (e.g., Water Addition) This compound->photo_adduct  Photodegradation  (UV/Vis Light) side_chain_cleavage Side Chain Cleavage Product This compound->side_chain_cleavage  pH/Thermal  Stress

Caption: Potential Degradation Pathways for this compound.

Disclaimer: The degradation pathways presented are generalized based on the chemistry of sesquiterpene lactones and are for illustrative purposes. Specific degradation products for this compound should be confirmed through experimental studies.

Technical Support Center: Isoscabertopin Vehicle Selection for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a systematic approach to selecting a suitable vehicle for in vivo studies of isoscabertopin (B1632435). Given the physicochemical properties of this compound, a sesquiterpene lactone with anti-tumor activity, appropriate vehicle selection is critical for ensuring accurate and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is vehicle selection so critical?

A1: this compound is a sesquiterpene lactone isolated from the plant Elephantopus scaber L., which has demonstrated anti-tumor properties.[1] Based on its computed properties (Molecular Weight: ~358.4 g/mol , XLogP3: 2.6), this compound is predicted to be lipophilic and exhibit poor water solubility.[2] The choice of vehicle, the substance used to deliver a compound, is therefore critical for several reasons:[3][4]

  • Bioavailability: An appropriate vehicle ensures that this compound is solubilized or adequately suspended to be absorbed by the animal, allowing it to reach the target tissue.

  • Dosing Accuracy: A homogenous and stable formulation is essential for administering a precise and reproducible dose.

  • Minimizing Toxicity: The vehicle itself should be non-toxic and biologically inert to avoid confounding effects that could be mistaken for the activity of this compound.[4]

Q2: What are the key physicochemical properties of this compound to consider before starting?

A2: Before selecting a vehicle, it is crucial to experimentally determine several key properties of your specific batch of this compound, as theoretical values can vary.

  • Aqueous Solubility: Determine the solubility in water and buffers at relevant physiological pH levels (e.g., pH 1.2 for stomach, pH 7.4 for blood).

  • Solubility in Organic Solvents: Test solubility in common co-solvents like DMSO, ethanol, and polyethylene (B3416737) glycol (PEG).

  • LogP/LogD: This value confirms the lipophilicity of the compound and helps guide the choice between aqueous or lipid-based vehicles.[5]

  • Solid-State Properties: Understanding if the compound is crystalline or amorphous will impact its dissolution rate.

Q3: What are the recommended starting vehicles for a poorly soluble compound like this compound?

A3: For initial in vivo screening in rodent models, it is best to start with simple, well-characterized vehicle systems. The choice depends on the route of administration.

  • Oral (PO): Aqueous suspensions are common. A good starting point is 0.5% w/v Carboxymethylcellulose (CMC) or Methylcellulose (MC) in water.[3][5] A surfactant like 0.1% Tween® 80 can be added to aid wetting and prevent aggregation.

  • Intraperitoneal (IP) or Intravenous (IV): These routes are more challenging due to the risk of precipitation in the bloodstream.[6] A solution is preferred. Options include:

    • Co-solvent systems: e.g., 5-10% DMSO in saline. The final DMSO concentration should be kept low to minimize toxicity.

    • Solubilizing excipients: Aqueous solutions containing 20-40% Hydroxypropyl-β-Cyclodextrin (HP-β-CD) can form inclusion complexes to enhance solubility.[3][7]

Q4: How can I tell if the vehicle is causing adverse effects in my study?

A4: It is essential to include a "vehicle-only" control group in your experiment.[3] Signs of vehicle-induced toxicity can include:

  • Local irritation at the injection site (redness, swelling).

  • Systemic effects like weight loss, lethargy, or changes in behavior.

  • Changes in organ-specific biomarkers or histopathology.

  • Neuromotor deficits, which can be observed with vehicles like PEG-400 or Propylene Glycol at higher concentrations.[8]

Troubleshooting Guide

Issue EncounteredPotential Cause(s)Recommended Solution(s)
This compound precipitates out of solution/suspension after preparation. The concentration exceeds its solubility limit in the chosen vehicle. The formulation is unstable at the storage temperature.1. Confirm Solubility Limit: Perform thorough solubility testing at different temperatures (4°C, room temp, 37°C).2. Reduce Concentration: Lower the dosing concentration if scientifically feasible.3. Improve Suspension: For oral suspensions, ensure proper particle size reduction (micronization) and uniform mixing.[5] Prepare formulations fresh daily.[9]4. Change Vehicle: Consider a vehicle with higher solubilizing capacity (e.g., switch from a simple suspension to a cyclodextrin-based solution).
High variability in efficacy or plasma concentration between animals. Poor formulation homogeneity leading to inaccurate dosing. Precipitation of the compound at the injection site or in the GI tract.1. Ensure Homogeneity: For suspensions, stir continuously during dosing. Vortex each sample immediately before administration.2. Prepare Fresh: Avoid freeze-thaw cycles; prepare fresh formulations from a solid weigh-out for each experiment.3. Evaluate In-Use Stability: Assess if the compound remains in solution/suspension for the duration of your dosing procedure.
Unexpected toxicity or mortality observed in treatment groups, including the vehicle control. The vehicle itself is toxic at the administered volume or concentration. The combination of the vehicle and compound has synergistic toxicity.1. Run a Vehicle Tolerability Study: Dose a cohort of animals with the vehicle alone at the intended volume and schedule to confirm it is well-tolerated.[10]2. Reduce Co-solvent/Excipient Concentration: Minimize the percentage of DMSO, ethanol, or other organic solvents to the lowest level required for solubility.3. Check Formulation pH and Osmolality: Ensure the final formulation is within a physiologically acceptable range (pH ~7.4, ~300 mOsm/kg), especially for parenteral routes.[4]

Data Presentation: Vehicle Comparison & Solubility

Table 1: Comparison of Common Vehicle Classes for In Vivo Studies

Vehicle ClassExample FormulationsRoute(s)AdvantagesDisadvantages
Aqueous Suspensions 0.5% CMC in Saline0.5% MC + 0.1% Tween® 80POSimple to prepare, generally well-tolerated.[3]Not suitable for IV. Risk of non-uniform dosing. Particle size can affect absorption.[5]
Aqueous Co-Solvents 10% DMSO, 40% PEG 400, 50% Saline5% Ethanol in SalinePO, IP, IVAchieves a true solution, suitable for sterile filtration.Organic solvents can have their own toxicity and pharmacological effects.[8] Risk of precipitation upon injection.[6]
Cyclodextrins 20-40% HP-β-CD in WaterPO, IP, IVSignificantly increases aqueous solubility, generally well-tolerated.[3]Can alter drug pharmacokinetics. Potential for nephrotoxicity at high doses.[7]
Lipid/Oil-Based Corn Oil, Sesame OilPO, IP, SCSuitable for highly lipophilic compounds. Can enhance lymphatic absorption.Not suitable for IV. Can be slow to absorb and may cause sterile abscesses (IP).[3]

Table 2: Representative Solubility Profile for this compound (Note: These are example values. Researchers must determine solubility experimentally with their own compound batch.)

Vehicle / SolventSolubility at 25°C (mg/mL) - Example Data
Water (pH 7.4)< 0.01
0.9% Saline< 0.01
Dimethyl Sulfoxide (DMSO)> 100
Ethanol (95%)~25
Polyethylene Glycol 400 (PEG 400)~50
Corn Oil~5
10% DMSO in Saline~0.5
20% HP-β-CD in Water~2.0
0.5% Methylcellulose in Water< 0.01 (Suspension)

Experimental Protocols

Protocol 1: Basic Solubility Assessment
  • Preparation: Add an excess amount of this compound (e.g., 10 mg) to 1 mL of the candidate vehicle in a glass vial.

  • Equilibration: Cap the vial and agitate at room temperature (or 37°C) for 24 hours using a rotator or shaker to ensure saturation.

  • Separation: Centrifuge the sample at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess, undissolved solid.

  • Quantification: Carefully collect the supernatant and dilute it with a suitable solvent (e.g., acetonitrile (B52724) or methanol). Analyze the concentration of this compound using a validated analytical method like HPLC-UV or LC-MS.

Protocol 2: Formulation Stability and Homogeneity (for Suspensions)
  • Preparation: Prepare the suspension (e.g., 10 mg/mL this compound in 0.5% CMC) using a mortar and pestle to create a uniform paste before gradually adding the remaining vehicle.

  • Homogeneity Testing: Immediately after preparation (T=0), while stirring, take samples from the top, middle, and bottom of the suspension.

  • Stability Testing: Store the suspension at the intended storage condition (e.g., 4°C). At various time points (e.g., 1, 4, 24 hours), vortex the suspension vigorously and repeat the sampling from top, middle, and bottom.

  • Analysis: Analyze the concentration of all samples via HPLC. A formulation is considered homogenous and stable if the concentrations from all locations and time points are within ±10% of the target concentration.

Visualizations: Workflows and Pathways

Caption: Decision workflow for selecting an appropriate in vivo vehicle.

Vehicle_Pathway_Interaction cluster_cell Cell Membrane cluster_pathway Intracellular Signaling Pathway receptor Receptor mapk_kkk MAPKKK receptor->mapk_kkk Activates This compound This compound (Drug) This compound->receptor Binds dmso Vehicle Co-solvent (e.g., DMSO) dmso->mapk_kkk Potential Off-Target Effect (Inhibition/Activation) mapk_kk MAPKK mapk_kkk->mapk_kk mapk MAPK mapk_kk->mapk transcription Transcription Factor (e.g., AP-1) mapk->transcription response Cellular Response (e.g., Apoptosis) transcription->response Drives

Caption: Potential off-target interaction of a vehicle with a signaling pathway.

References

Technical Support Center: Minimizing Isoscabertopin Toxicity in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isoscabertopin and related sesquiterpene lactones in animal models. The focus is on minimizing toxicity while maintaining therapeutic efficacy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a sesquiterpene lactone, a class of naturally occurring plant compounds. While specific data on this compound is limited, related compounds like Deoxyelephantopin (DET) and Isodeoxyelephantopin (IDET) exhibit anticancer properties by targeting multiple signaling pathways.[1] These pathways include the NF-κB and apoptosis signaling cascades.[1][2] Sesquiterpene lactones often induce cellular stress and apoptosis in cancer cells.

Q2: What are the potential toxicities associated with this compound and other sesquiterpene lactones in animal models?

A2: Based on studies of related compounds, potential toxicities can include:

  • Gastrointestinal issues: Irritation of the gastrointestinal tract is a common side effect of sesquiterpene lactones.[3]

  • Organ-specific toxicity: High doses may lead to liver or kidney damage. For instance, studies on some chemotherapeutic agents show elevated blood urea (B33335) nitrogen (BUN) as an indicator of nephrotoxicity.[4] Histopathological examination of liver tissue after administration of a sesquiterpene lactone-enriched fraction showed mild necrosis and degeneration of hepatocytes at high doses.[5]

  • Myelosuppression: A decrease in white blood cell count (leukopenia) can be a concern with cytotoxic agents.[6]

  • General signs of toxicity: Researchers should monitor for weight loss, reduced food and water intake, changes in behavior, and altered locomotor activity.[7]

It's important to note that some studies on DET have shown selective cytotoxicity to cancer cells with minimal side effects on normal cells and no obvious organ toxicity in mice at therapeutic doses.[1][8]

Q3: What is the molecular mechanism behind the toxicity of sesquiterpene lactones?

A3: The toxicity of many sesquiterpene lactones is attributed to their α-methylene-γ-lactone moiety. This functional group can react with nucleophilic groups in biomolecules, particularly the sulfhydryl groups of cysteine residues in proteins, leading to enzyme inactivation and disruption of cellular functions.[3][5]

Q4: Are there general strategies to mitigate the toxicity of this compound?

A4: Yes, several strategies can be employed to minimize toxicity:

  • Formulation Optimization: Encapsulating the compound in delivery systems like liposomes or cyclodextrins can improve its solubility, stability, and safety profile, potentially reducing systemic toxicity.[9]

  • Dose-Schedule Optimization: Altering the dosing schedule can have a significant impact on toxicity. For example, sequential administration of two drugs can be less toxic than simultaneous administration.[4][6] Intermittent dosing schedules may also allow for the recovery of normal cells.[10]

  • Co-administration with Protective Agents: The use of agents that protect specific organs from toxicity, such as dexrazoxane (B1684449) for cardiotoxicity, is a strategy employed in chemotherapy.[11][12]

  • Structural Modification: Creating derivatives of the lead compound can enhance efficacy and reduce toxicity.[13]

Troubleshooting Guides

Issue 1: Unexpected animal mortality or severe signs of toxicity at the intended therapeutic dose.

  • Question: We are observing significant weight loss (>20%) and lethargy in our mouse model shortly after administering this compound. What could be the cause and how can we address this?

  • Answer:

    • Re-evaluate the Dose: The administered dose may be too high for the specific animal strain or model. It is crucial to perform a dose-escalation study to determine the maximum tolerated dose (MTD).

    • Check the Formulation: Poor solubility of this compound could lead to precipitation and localized high concentrations, causing acute toxicity. Ensure the compound is fully solubilized in a well-tolerated vehicle. Consider alternative formulation strategies if solubility is an issue.[9]

    • Adjust the Dosing Schedule: A single high dose may be more toxic than the same total dose administered over several days (fractionation). Experiment with different dosing schedules, such as daily lower doses or intermittent dosing, to reduce acute toxicity.[10]

    • Route of Administration: The route of administration can influence toxicity. If using intraperitoneal (i.p.) injection, ensure proper technique to avoid injection into organs. Consider subcutaneous (s.c.) or oral (p.o.) administration if appropriate for the compound's bioavailability.

Issue 2: Inconsistent anti-tumor efficacy and toxicity between experiments.

  • Question: We are seeing variable tumor growth inhibition and toxicity in different cohorts of animals treated with the same dose of this compound. What could be the source of this variability?

  • Answer:

    • Formulation Inconsistency: Ensure the drug formulation is prepared consistently for each experiment. For suspensions, ensure uniform particle size and proper re-suspension before each administration.

    • Animal Health and Husbandry: The health status of the animals can significantly impact their response to treatment. Use animals of the same age, sex, and from a reliable vendor. Ensure consistent housing conditions (temperature, light cycle, diet).

    • Biological Variables: The tumor microenvironment and host factors can vary. Ensure consistent tumor implantation techniques and start treatment when tumors have reached a uniform size.

Quantitative Data Summary

Since specific toxicity data for this compound is not available, the following tables provide examples of how to structure and present toxicity data for a novel compound, based on findings for related molecules and general chemotherapy agents.

Table 1: Example Acute Toxicity Profile of a Sesquiterpene Lactone in Mice

Dose (mg/kg)Route of AdministrationObservation Period (days)MortalityKey Clinical Signs
50i.p.140/5No observable adverse effects
100i.p.140/5Mild lethargy on day 1, resolved by day 2
200i.p.141/5Significant lethargy, ruffled fur, 10% weight loss
400i.p.143/5Severe lethargy, ataxia, >20% weight loss

Table 2: Example Hematological and Biochemical Parameters Following 14-Day Repeated Dosing

Treatment Group (mg/kg/day)White Blood Cell Count (x10³/µL)Alanine Aminotransferase (ALT) (U/L)Blood Urea Nitrogen (BUN) (mg/dL)
Vehicle Control8.5 ± 1.235 ± 522 ± 3
257.9 ± 1.140 ± 625 ± 4
506.2 ± 0.955 ± 838 ± 5
1004.1 ± 0.7 98 ± 1565 ± 10**
p < 0.05, *p < 0.01 compared to vehicle control. Data are presented as mean ± SD.

Experimental Protocols

Protocol: Acute Toxicity Study in Rodents (Based on OECD Guideline 423)

  • Animals: Use healthy, young adult rodents (e.g., mice or rats) of a single sex (typically females, as they are often slightly more sensitive). Acclimatize animals for at least 5 days before the study.

  • Dose Groups: Start with a preliminary dose-finding study. For the main study, use at least 3 animals per group. A starting dose of 2000 mg/kg is often used if no information on toxicity is available. Subsequent groups are dosed at lower or higher levels depending on the outcome.

  • Drug Administration: Administer this compound as a single dose via the intended clinical route (e.g., oral gavage or intraperitoneal injection). The vehicle should be non-toxic.

  • Observations:

    • Monitor animals closely for the first 30 minutes, periodically for the first 24 hours (with special attention during the first 4 hours), and daily thereafter for 14 days.

    • Record clinical signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

    • Record body weight just before dosing and at least weekly thereafter.

  • Necropsy: At the end of the observation period, euthanize all surviving animals and perform a gross necropsy. All major organs should be examined.

  • Data Analysis: The LD50 is estimated based on the mortality observed across different dose groups.

Visualizations

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating key signaling pathways potentially modulated by this compound and a general workflow for its in vivo toxicity assessment.

NF_kB_Pathway TNF-alpha TNF-alpha IKK IKK TNF-alpha->IKK Activates I-kappa-B I-kappa-B IKK->I-kappa-B Phosphorylates NF-kB NF-kB I-kappa-B->NF-kB Releases Nucleus Nucleus NF-kB->Nucleus Translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Initiates This compound This compound This compound->IKK Inhibits

Caption: NF-κB signaling pathway and a potential point of inhibition by this compound.

Apoptosis_Pathway This compound This compound ROS ROS Mitochondrion Mitochondrion ROS->Mitochondrion Damages Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase-9 Caspase-9 Cytochrome_c->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Caption: ROS-mediated intrinsic apoptosis pathway induced by this compound.

Experimental_Workflow A Dose Range Finding (Acute Toxicity) B Repeated Dose Study (Sub-chronic Toxicity) A->B C Clinical Observations (Daily) B->C D Blood Collection (Hematology & Biochemistry) B->D F Data Analysis & MTD Determination C->F E Necropsy & Histopathology D->E E->F

Caption: General experimental workflow for in vivo toxicity assessment of this compound.

References

Validation & Comparative

A Comparative Analysis of the Cytotoxic Effects of Isoscabertopin and Deoxyelephantopin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cytotoxic properties of two naturally occurring sesquiterpene lactones, isoscabertopin (B1632435) and deoxyelephantopin (B1239436), both isolated from Elephantopus scaber. While extensive research has elucidated the cytotoxic mechanisms and potency of deoxyelephantopin against various cancer cell lines, quantitative data for this compound remains limited in publicly available literature. This comparison, therefore, focuses on the available experimental data for deoxyelephantopin and the closely related compound, scabertopin (B1632464), to offer a comprehensive overview for researchers in oncology and drug discovery.

Quantitative Cytotoxicity Data

The cytotoxic efficacy of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological process, in this case, cancer cell proliferation. The following tables summarize the reported IC50 values for deoxyelephantopin and scabertopin against a range of human cancer cell lines.

Table 1: Cytotoxicity (IC50) of Deoxyelephantopin Against Various Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µg/mL)IC50 Value (µM)Exposure Time (hours)
A549Lung Adenocarcinoma12.287[1][2]~35.5Not Specified
HCT116Colorectal Carcinoma0.73[3]2.12[3]72
K562Chronic Myeloid Leukemia4.02~11.648
KBOral Carcinoma3.35~9.748
T47DBreast Cancer1.86~5.448
L-929Murine Fibrosarcoma2.7~7.872
A375LM5MelanomaNot Specified5.324

Table 2: Cytotoxicity (IC50) of Scabertopin Against Bladder Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM) - 24 hoursIC50 Value (µM) - 48 hours
J82Bladder Cancer~20~18
T24Bladder Cancer~20~18
RT4Bladder Cancer~20~18
5637Bladder Cancer~20~18

Experimental Protocols

The primary method utilized to determine the cytotoxicity of these compounds in the cited studies is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay .

MTT Assay Protocol
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., deoxyelephantopin, scabertopin) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the media is removed, and MTT solution (typically 0.5 mg/mL in serum-free media) is added to each well. The plates are then incubated for another 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan (B1609692) product.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The absorbance values are used to calculate the percentage of cell viability at each compound concentration relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Mechanisms of Action and Signaling Pathways

Deoxyelephantopin: Induction of Apoptosis

Deoxyelephantopin primarily induces cancer cell death through the process of apoptosis , or programmed cell death. This is achieved through the activation of both the intrinsic and extrinsic signaling pathways.

  • Intrinsic (Mitochondrial) Pathway: Deoxyelephantopin can induce mitochondrial stress, leading to the release of cytochrome c into the cytoplasm. This triggers the formation of the apoptosome and subsequent activation of caspase-9 and the executioner caspase-3.

  • Extrinsic (Death Receptor) Pathway: This compound has been shown to upregulate the expression of death receptors on the cancer cell surface, making them more susceptible to apoptotic signals from the tumor microenvironment. This pathway leads to the activation of caspase-8, which can also activate caspase-3.

Furthermore, deoxyelephantopin has been observed to cause cell cycle arrest at the G2/M phase, preventing cancer cells from dividing and proliferating[1][2].

dot

Deoxyelephantopin_Apoptosis_Pathway Deoxyelephantopin Deoxyelephantopin Intrinsic Intrinsic Pathway (Mitochondrial Stress) Deoxyelephantopin->Intrinsic Extrinsic Extrinsic Pathway (Death Receptor Upregulation) Deoxyelephantopin->Extrinsic CellCycleArrest G2/M Cell Cycle Arrest Deoxyelephantopin->CellCycleArrest CytochromeC Cytochrome c Release Intrinsic->CytochromeC Caspase8 Caspase-8 Activation Extrinsic->Caspase8 Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Deoxyelephantopin-induced apoptosis pathways.

This compound and Scabertopin: Necroptosis Induction

While specific mechanistic data for this compound is scarce, studies on the closely related compound scabertopin have revealed a different mode of cell death induction: necroptosis .

Scabertopin has been shown to induce the production of mitochondrial reactive oxygen species (ROS) in bladder cancer cells. This increase in ROS triggers a form of programmed necrosis known as necroptosis, which is dependent on the proteins RIP1 and RIP3. This pathway offers a potential therapeutic advantage in apoptosis-resistant cancers.

dot

Scabertopin_Necroptosis_Pathway Scabertopin Scabertopin Mitochondria Mitochondria Scabertopin->Mitochondria ROS Increased ROS Production Mitochondria->ROS RIP1_RIP3 RIP1/RIP3 Activation ROS->RIP1_RIP3 Necroptosis Necroptosis RIP1_RIP3->Necroptosis

Caption: Scabertopin-induced necroptosis pathway.

Experimental Workflow

The general workflow for evaluating the cytotoxicity of these compounds is outlined below.

dot

Cytotoxicity_Workflow Start Start: Cancer Cell Culture Seeding Cell Seeding (96-well plate) Start->Seeding Treatment Compound Treatment (Varying Concentrations) Seeding->Treatment Incubation Incubation (24, 48, 72 hours) Treatment->Incubation MTT MTT Assay Incubation->MTT Absorbance Measure Absorbance MTT->Absorbance IC50 Calculate IC50 Absorbance->IC50 End End: Cytotoxicity Data IC50->End

Caption: General workflow for cytotoxicity assessment.

Conclusion

Deoxyelephantopin has demonstrated significant cytotoxic activity against a broad range of cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest. Its efficacy, particularly at low micromolar concentrations against certain cell lines, highlights its potential as a chemotherapeutic agent.

While a direct quantitative comparison with this compound is not currently possible due to a lack of available IC50 data, the related compound scabertopin presents an alternative mechanism of action through necroptosis. This suggests that different sesquiterpene lactones from Elephantopus scaber may offer distinct therapeutic strategies for cancer treatment. Further research is critically needed to isolate and characterize the cytotoxic properties and mechanism of action of this compound to fully understand its potential in oncology.

References

Isoscabertopin and its Analogs: A Comparative Analysis of Efficacy Against Standard Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity remains a paramount objective. Isoscabertopin (B1632435), a sesquiterpenoid lactone, and its structural analogs, such as deoxyelephantopin (B1239436) (DET), have emerged as promising candidates, demonstrating significant anti-tumor activities in preclinical studies. This guide provides a comparative analysis of the efficacy of these natural compounds against a standard chemotherapeutic agent, 5-fluorouracil (B62378) (5-FU), with a focus on experimental data in human colorectal carcinoma.

Comparative Cytotoxicity in Colorectal Cancer Cells

Deoxyelephantopin (DET), a compound structurally similar to this compound, has been directly compared with the standard chemotherapy drug 5-fluorouracil (5-FU) in the HCT116 human colorectal carcinoma cell line. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined for both compounds.

CompoundCell LineIncubation TimeIC50 (µg/mL)IC50 (µM)
Deoxyelephantopin (DET)HCT11672 hours0.73 ± 0.01[1]2.12[1]
5-Fluorouracil (5-FU)HCT11672 hours0.73 ± 0.02[1]5.0[1]
Deoxyelephantopin (DET)CCD841CoN (Normal Colon)72 hours21.69 ± 0.92[1]60.02[1]

The data indicates that DET exhibits comparable potency to 5-FU in inhibiting the growth of HCT116 cancer cells, with a significantly lower micromolar concentration required to achieve the same effect[1]. Notably, DET demonstrated a 30-fold higher IC50 value in normal colon cells (CCD841CoN) compared to the cancer cell line, suggesting a degree of selective cytotoxicity[1][2]. In contrast, a separate study on HCT116 cells reported a 5-FU IC50 of approximately 11.3 µM after 3 days (72 hours) of exposure, and 1.48 µM after 5 days[3]. Another study found that 5-FU inhibited HCT116 cell growth with an optimal concentration of 50 µM after 72 hours[4]. These variations can be attributed to differences in experimental conditions.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of deoxyelephantopin and 5-fluorouracil on the HCT116 human colorectal carcinoma cell line were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay[5][6][7][8].

Methodology:

  • Cell Seeding: HCT116 cells were seeded into 96-well plates at a density of 5 x 10³ cells per 100 µL per well and incubated overnight at 37°C in a humidified atmosphere with 5% CO2[5].

  • Compound Treatment: The cells were then treated with various concentrations of deoxyelephantopin or 5-fluorouracil and incubated for 24, 48, or 72 hours[1][5].

  • MTT Addition: Following the incubation period, 100 µL of MTT solution (5 mg/mL) was added to each well, and the plates were incubated for an additional 2 hours at 37°C in the dark[5].

  • Formazan (B1609692) Solubilization: A lysis buffer (100 µL) was added to each well to dissolve the formazan crystals, and the plates were further incubated at 37°C for 4 hours[5].

  • Absorbance Measurement: The absorbance at 570 nm was measured using a microplate reader. The IC50 values were calculated from the dose-response curves[5].

Experimental_Workflow cluster_setup Cell Culture Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed HCT116 cells (5x10³ cells/well) B Incubate Overnight (37°C, 5% CO2) A->B C Add varying concentrations of Deoxyelephantopin or 5-FU B->C D Incubate for 24, 48, or 72 hours C->D E Add MTT solution D->E F Incubate for 2 hours E->F G Add Lysis Buffer F->G H Incubate for 4 hours G->H I Measure Absorbance (570 nm) H->I J Calculate IC50 values I->J

MTT Assay Workflow for Cytotoxicity Assessment.

Signaling Pathways and Mechanisms of Action

Deoxyelephantopin (DET)

Deoxyelephantopin induces apoptosis in cancer cells through a multi-faceted approach, engaging both intrinsic and extrinsic signaling pathways[2][5][9].

  • Intrinsic (Mitochondrial) Pathway: DET can induce mitochondrial dysfunction, leading to the release of cytochrome c. This process is regulated by the Bcl-2 family of proteins[5][9].

  • Extrinsic (Death Receptor) Pathway: DET has been shown to activate caspase-8, a key initiator of the extrinsic apoptotic cascade[2][9].

  • MAPK and PI3K/Akt/mTOR Signaling: DET has been observed to inhibit the PI3K/Akt/mTOR pathway and modulate the Mitogen-Activated Protein Kinase (MAPK) pathway. Specifically, it can activate the pro-apoptotic JNK and p38 MAPKs while inhibiting the pro-survival ERK pathway[2][9].

  • Reactive Oxygen Species (ROS) Production: The generation of reactive oxygen species is a significant mechanism by which DET induces apoptosis and autophagy[2][10].

DET_Signaling_Pathway cluster_det Deoxyelephantopin (DET) cluster_cellular_effects Cellular Effects cluster_apoptosis Apoptosis Induction DET DET ROS ROS Production DET->ROS MAPK MAPK Pathway (↑JNK, ↑p38, ↓ERK) DET->MAPK PI3K_Akt PI3K/Akt/mTOR Pathway (Inhibition) DET->PI3K_Akt ROS->MAPK Intrinsic Intrinsic Pathway (Mitochondrial Dysfunction) MAPK->Intrinsic Extrinsic Extrinsic Pathway (Caspase-8 Activation) MAPK->Extrinsic PI3K_Akt->Intrinsic Apoptosis Apoptosis Intrinsic->Apoptosis Extrinsic->Apoptosis

Signaling Pathways modulated by Deoxyelephantopin.

5-Fluorouracil (5-FU)

5-Fluorouracil is an antimetabolite that exerts its cytotoxic effects through several established mechanisms[11][12][13][14].

  • Inhibition of Thymidylate Synthase: The primary mechanism of action is the inhibition of thymidylate synthase (TS) by its metabolite, fluorodeoxyuridine monophosphate (FdUMP). This leads to a depletion of thymidine, which is essential for DNA synthesis and repair, ultimately causing "thymineless death" in rapidly dividing cancer cells[11][13][14].

  • Incorporation into RNA and DNA: 5-FU metabolites can be incorporated into both RNA and DNA. Incorporation into RNA disrupts RNA processing and function, while incorporation into DNA leads to DNA damage[11][14].

fiveFU_Signaling_Pathway cluster_5fu 5-Fluorouracil (5-FU) cluster_metabolites Active Metabolites cluster_cellular_targets Cellular Targets & Effects fiveFU 5-FU FdUMP FdUMP fiveFU->FdUMP FUTP FUTP fiveFU->FUTP FdUTP FdUTP fiveFU->FdUTP TS Thymidylate Synthase (Inhibition) FdUMP->TS RNA_Incorp RNA Incorporation (RNA Dysfunction) FUTP->RNA_Incorp DNA_Incorp DNA Incorporation (DNA Damage) FdUTP->DNA_Incorp Cell_Death Cell Death TS->Cell_Death RNA_Incorp->Cell_Death DNA_Incorp->Cell_Death

Mechanism of Action of 5-Fluorouracil.

Conclusion

The preclinical data presented suggests that deoxyelephantopin, a close analog of this compound, demonstrates potent anticancer activity comparable to the standard chemotherapeutic agent 5-fluorouracil in a colorectal cancer cell line model. A noteworthy advantage of deoxyelephantopin appears to be its selective cytotoxicity towards cancer cells over normal cells. The mechanisms of action are distinct, with deoxyelephantopin modulating multiple signaling pathways involved in apoptosis and cell survival, while 5-fluorouracil primarily targets DNA and RNA synthesis. These findings underscore the potential of this compound and its analogs as valuable leads in the development of novel anticancer therapies. Further in-depth preclinical and clinical investigations are warranted to fully elucidate their therapeutic potential and comparative efficacy against a broader range of standard-of-care chemotherapies.

References

Unraveling the Anti-Cancer Mechanisms of Isoscabertopin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the putative mechanism of action of Isoscabertopin, a sesquiterpene lactone with noted anti-tumor properties. Due to the limited direct experimental data on this compound, this guide draws upon comprehensive data from its closely related and structurally similar isomers, Scabertopin and Isodeoxyelephantopin, to infer its likely biological activities. These are compared against established chemotherapeutic agents, Cisplatin and Doxorubicin, to provide a clear benchmark for its potential efficacy and cellular pathways.

Comparative Analysis of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting cancer cell growth. The tables below summarize the IC50 values for Scabertopin (as a proxy for this compound), Cisplatin, and Doxorubicin across various cancer cell lines, providing a quantitative comparison of their cytotoxic effects.

Table 1: IC50 Values of Scabertopin and Cisplatin in Bladder Cancer Cell Lines

CompoundCell Line24h IC50 (µM)48h IC50 (µM)
ScabertopinJ82~20~18
T24~20~18
RT4~20~18
5637~20~18
CisplatinT247.637Not Reported
RT47.426Not Reported

Data for Scabertopin from[1]. Data for Cisplatin from[2].

Table 2: IC50 Values of Doxorubicin in Breast Cancer Cell Lines

CompoundCell LineIC50 (nM)
DoxorubicinMCF-78306
MDA-MB-2316602

Data for Doxorubicin from[3].

Validating the Mechanism of Action: Key Signaling Pathways

Experimental evidence suggests that sesquiterpene lactones from Elephantopus scaber exert their anti-cancer effects through multiple signaling pathways, primarily leading to programmed cell death and inhibition of cell proliferation.

This compound's Inferred Mechanism 1: Necroptosis and Metastasis Inhibition

Based on studies of Scabertopin, one of the primary mechanisms of action for this compound is likely the induction of necroptosis, a form of programmed necrosis. This process is initiated by the generation of mitochondrial reactive oxygen species (ROS). Furthermore, Scabertopin has been shown to inhibit cancer cell migration and invasion by targeting the FAK/PI3K/Akt signaling pathway, which leads to the downregulation of MMP-9, a key enzyme in metastasis.[1][4]

G cluster_0 This compound (inferred from Scabertopin) cluster_1 Cellular Effects cluster_2 Downstream Consequences This compound This compound ROS Mitochondrial ROS Production This compound->ROS FAK FAK/PI3K/Akt Pathway This compound->FAK Necroptosis RIP1/RIP3-dependent Necroptosis ROS->Necroptosis MMP9 MMP-9 Expression FAK->MMP9 Metastasis Inhibition of Metastasis MMP9->Metastasis

Inferred necroptosis and anti-metastasis pathway of this compound.
This compound's Inferred Mechanism 2: Apoptosis and Cell Cycle Arrest

Studies on the related compound Isodeoxyelephantopin suggest a second likely mechanism of action for this compound: the induction of apoptosis and cell cycle arrest. Isodeoxyelephantopin has been shown to arrest cells in the G2/M phase of the cell cycle and trigger caspase-3-mediated apoptosis.[5][6]

G cluster_0 This compound (inferred from Isodeoxyelephantopin) cluster_1 Cellular Effects cluster_2 Downstream Consequences This compound This compound CellCycle Cell Cycle Regulation This compound->CellCycle ApoptosisPathway Apoptotic Pathway Activation This compound->ApoptosisPathway G2M_Arrest G2/M Phase Arrest CellCycle->G2M_Arrest Caspase3 Caspase-3 Activation ApoptosisPathway->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Inferred apoptosis and cell cycle arrest pathway for this compound.

Comparative Mechanisms of Action: Cisplatin and Doxorubicin

To provide context, the mechanisms of action for the established chemotherapeutic drugs, Cisplatin and Doxorubicin, are outlined below.

Cisplatin's Mechanism of Action

Cisplatin exerts its cytotoxic effects primarily through the formation of DNA adducts, which leads to DNA damage and the subsequent induction of apoptosis. This process involves the activation of various caspases, including caspase-3, -8, and -9.[5][7]

G cluster_0 Cisplatin cluster_1 Cellular Effects cluster_2 Downstream Consequences Cisplatin Cisplatin DNA_Adducts Formation of DNA Adducts Cisplatin->DNA_Adducts DNA_Damage DNA Damage DNA_Adducts->DNA_Damage Caspase_Activation Caspase-3, -8, -9 Activation DNA_Damage->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Mechanism of action for the chemotherapeutic drug Cisplatin.
Doxorubicin's Mechanism of Action

Doxorubicin's primary anti-cancer mechanism involves its intercalation into DNA and the subsequent inhibition of topoisomerase II, an enzyme critical for DNA replication and repair. This leads to DNA strand breaks and the induction of apoptosis.[3][8]

G cluster_0 Doxorubicin cluster_1 Cellular Effects cluster_2 Downstream Consequences Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation Topo_II_Inhibition Topoisomerase II Inhibition Doxorubicin->Topo_II_Inhibition DNA_Breaks DNA Strand Breaks DNA_Intercalation->DNA_Breaks Topo_II_Inhibition->DNA_Breaks Apoptosis Apoptosis DNA_Breaks->Apoptosis

Mechanism of action for the chemotherapeutic drug Doxorubicin.

Detailed Experimental Protocols

The following are generalized protocols for the key experiments used to validate the mechanisms of action described above.

Western Blot Analysis for Protein Expression

Objective: To quantify the expression levels of key proteins involved in the signaling pathways of interest (e.g., RIP1, RIP3, MLKL, FAK, Akt, MMP-9, caspases, Bcl-2 family proteins).

Protocol:

  • Cell Lysis: Treat cancer cells with the compound of interest at various concentrations and time points. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel. Run the gel to separate proteins by molecular weight.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of the compound on cell cycle distribution.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the compound for the desired time. Harvest both adherent and floating cells.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate on ice for at least 30 minutes.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Assay by Annexin V/PI Staining

Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the compound and harvest all cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin-binding buffer.

  • Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

G cluster_0 Experimental Workflow cluster_1 Analysis Methods cluster_2 Data Output Start Cancer Cell Culture Treatment Treat with Compound (e.g., this compound) Start->Treatment Harvest Harvest Cells Treatment->Harvest WesternBlot Western Blot (Protein Expression) Harvest->WesternBlot FlowCytometry_CC Flow Cytometry (Cell Cycle - PI Stain) Harvest->FlowCytometry_CC FlowCytometry_Apo Flow Cytometry (Apoptosis - Annexin V/PI) Harvest->FlowCytometry_Apo ProteinData Quantitative Protein Levels WesternBlot->ProteinData CellCycleData Cell Cycle Distribution (%) FlowCytometry_CC->CellCycleData ApoptosisData Apoptotic vs. Viable Cells (%) FlowCytometry_Apo->ApoptosisData

General experimental workflow for mechanism of action studies.

References

A Comparative Guide to the Anti-Cancer Potential of Isoscabertopin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic and anti-cancer properties of Isoscabertopin and its close structural analogs, Scabertopin, Deoxyelephantopin, and Isodeoxyelephantopin. While this compound has been identified as a sesquiterpene lactone with potential anti-tumor activities, a comprehensive search of publicly available scientific literature did not yield specific quantitative data on its cytotoxic effects (IC50 values) in various cancer cell lines. Therefore, this guide will focus on the cross-validation of its closely related and more extensively studied analogs against different cancer cell lines, with comparisons to standard chemotherapeutic agents.

Executive Summary

Sesquiterpene lactones isolated from the plant Elephantopus scaber L., including Scabertopin, Deoxyelephantopin, and Isodeoxyelephantopin, have demonstrated significant cytotoxic and anti-proliferative effects across a range of cancer cell lines. These natural compounds induce cell death through various mechanisms, including apoptosis and necroptosis, and interfere with key signaling pathways involved in cancer progression. This guide summarizes the available experimental data, provides detailed protocols for key assays, and visualizes the underlying molecular mechanisms and experimental workflows.

Data Presentation: Comparative Cytotoxicity

The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound analogs and standard chemotherapeutic drugs in various cancer cell lines. Lower IC50 values indicate greater potency.

Table 1: IC50 Values of this compound Analogs in Human Cancer Cell Lines

CompoundCell LineCancer TypeIncubation Time (h)IC50 (µM)Citation
Scabertopin J82Bladder Cancer24~20[1]
T24Bladder Cancer24~20[1]
RT4Bladder Cancer24~20[1]
5637Bladder Cancer24~20[1]
SV-HUC-1 (normal)Urothelial2459.42[1]
Deoxyelephantopin HCT116Colorectal Carcinoma720.73 ± 0.01 µg/mL[2]
L-929Fibrosarcoma722.7 µg/mLN/A
Isodeoxyelephantopin L-929Fibrosarcoma723.3 µg/mLN/A

Table 2: IC50 Values of Standard Chemotherapeutic Drugs in Various Human Cancer Cell Lines

DrugCell LineCancer TypeIncubation Time (h)IC50 (µM)Citation
Doxorubicin HepG2Hepatocellular Carcinoma2412.18 ± 1.89[3]
HeLaCervical Cancer242.92 ± 0.57[3]
MCF-7Breast Cancer242.50 ± 1.76[3]
Cisplatin (B142131) A549Lung Carcinoma489.4 (median)[4]
HeLaCervical Cancer48>99.7% heterogeneity[5]
HepG2Hepatocellular Carcinoma48>99.7% heterogeneity[5]
Paclitaxel SK-BR-3Breast Cancer72N/A[6]
MDA-MB-231Breast Cancer72N/A[6]
T-47DBreast Cancer72N/A[6]
VariousOvarian CarcinomaN/A0.4 - 3.4 nM[7]

Note: IC50 values can vary significantly between studies due to different experimental conditions. The data presented here is for comparative purposes.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10][11]

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • This compound analog or test compound

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with various concentrations of the test compound for the desired incubation period (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan (B1609692) crystals by viable cells.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the drug concentration.

Annexin V-FITC Apoptosis Assay

This assay is used to detect one of the earliest events in apoptosis, the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane.[1][12][13]

Materials:

  • Treated and untreated cells

  • Annexin V-FITC conjugate

  • Propidium Iodide (PI) solution

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest cells after treatment and wash with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 10-15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.

Wound Healing (Scratch) Assay for Cell Migration

This assay is a simple method to study directional cell migration in vitro.[14][15][16]

Materials:

  • Cells cultured to a confluent monolayer in a 6-well or 12-well plate

  • Pipette tip (p200 or p1000)

  • Microscope with a camera

Procedure:

  • Create a "Scratch": Gently and steadily create a scratch in the cell monolayer with a sterile pipette tip.

  • Wash: Wash the cells with PBS to remove detached cells.

  • Add Medium: Add fresh culture medium, with or without the test compound.

  • Image: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) until the scratch is closed in the control wells.

  • Analysis: The rate of wound closure is quantified by measuring the area of the scratch at each time point.

Signaling Pathways and Experimental Workflows

Scabertopin-Induced Necroptosis in Bladder Cancer Cells

Scabertopin has been shown to induce necroptosis in bladder cancer cells through the production of reactive oxygen species (ROS) and the activation of the RIP1/RIP3 pathway. It also inhibits cell migration and invasion by targeting the FAK/PI3K/Akt signaling pathway.[1]

Scabertopin_Pathway Scabertopin Scabertopin ROS Mitochondrial ROS Production Scabertopin->ROS induces FAK_PI3K_Akt FAK/PI3K/Akt Signaling Pathway Scabertopin->FAK_PI3K_Akt inhibits RIP1_RIP3 RIP1/RIP3 Activation ROS->RIP1_RIP3 activates Necroptosis Necroptosis RIP1_RIP3->Necroptosis leads to MMP9 MMP-9 Expression FAK_PI3K_Akt->MMP9 regulates Migration_Invasion Migration & Invasion MMP9->Migration_Invasion promotes

Caption: Scabertopin's dual mechanism of action in bladder cancer cells.

General Experimental Workflow for Cytotoxicity and Apoptosis Analysis

The following diagram illustrates a typical workflow for assessing the anti-cancer effects of a test compound.

Experimental_Workflow start Start cell_culture Cancer Cell Line Culture start->cell_culture treatment Treatment with Test Compound cell_culture->treatment mtt_assay MTT Assay (Cell Viability) treatment->mtt_assay apoptosis_assay Annexin V-FITC Assay (Apoptosis) treatment->apoptosis_assay migration_assay Wound Healing Assay (Migration) treatment->migration_assay ic50 IC50 Determination mtt_assay->ic50 data_analysis Data Analysis & Interpretation ic50->data_analysis apoptosis_assay->data_analysis migration_assay->data_analysis end End data_analysis->end

Caption: A standard workflow for in vitro anti-cancer drug screening.

Conclusion and Future Directions

The available evidence strongly suggests that sesquiterpene lactones from Elephantopus scaber, particularly Scabertopin, Deoxyelephantopin, and Isodeoxyelephantopin, are promising candidates for further anti-cancer drug development. Their ability to induce programmed cell death and inhibit key cancer-promoting pathways warrants more in-depth investigation.

Crucially, future research should focus on:

  • Determining the cytotoxic profile of this compound across a comprehensive panel of cancer cell lines to enable a direct comparative analysis.

  • In vivo studies to validate the anti-tumor efficacy and assess the safety profiles of these compounds in animal models.

  • Elucidating the precise molecular targets of this compound and its analogs to better understand their mechanisms of action and identify potential biomarkers for patient stratification.

By addressing these knowledge gaps, the scientific community can better evaluate the therapeutic potential of this compound and its related compounds for the treatment of various cancers.

References

Safety Operating Guide

Essential Safety and Logistics for Handling Isoscabertopin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of Isoscabertopin. Given that this compound is a sesquiterpene lactone with anti-tumor properties, it should be handled as a potentially cytotoxic and hazardous compound.[1] The following procedural guidance is based on established protocols for managing such chemicals to ensure the safety of all laboratory personnel.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is mandatory when handling this compound to prevent skin contact, inhalation, and eye exposure. The following table summarizes the required PPE.

Body PartRequired PPESpecifications and Rationale
Hands Double Nitrile GlovesProvides a robust barrier against skin contact. Double gloving is recommended to protect against undetected punctures or tears.
Eyes/Face Safety Goggles with Side-Shields or a Full Face ShieldProtects eyes and face from splashes or airborne particles of the compound.
Body Fully-buttoned, disposable, low-permeability Laboratory Gown with knit cuffsProtects skin and personal clothing from contamination. Cuffs should be tucked under the outer pair of gloves.
Respiratory NIOSH-approved N95 or higher-rated respiratorRecommended when handling the solid form of this compound to prevent inhalation of airborne particles. All handling of the solid should be performed in a certified chemical fume hood or biological safety cabinet.
Feet Closed-toe shoes and disposable shoe coversProtects feet from spills and prevents the tracking of contaminants out of the laboratory.

Operational Plan for Handling this compound

A systematic approach to handling this compound from receipt to disposal is critical for safety.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks in a designated receiving area.

  • Personnel handling the package should wear single-use gloves.

  • Store this compound in a clearly labeled, sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

  • The storage area should be restricted to authorized personnel.

2. Preparation and Handling:

  • All work with this compound, especially when in solid (powder) form, must be conducted in a certified chemical fume hood or a Class II Biological Safety Cabinet to minimize inhalation exposure.

  • Before handling, ensure all necessary PPE is donned correctly.

  • Use dedicated spatulas and weighing boats for handling the solid.

  • When creating solutions, add the solvent to the solid slowly to avoid splashing.

  • Work surfaces should be covered with disposable, plastic-backed absorbent pads.

3. Spill and Emergency Procedures:

  • Small Spills (Solid): Gently cover the spill with damp absorbent material to avoid raising dust. Carefully sweep the material into a designated hazardous waste container.

  • Small Spills (Liquid): Absorb the spill with absorbent pads.

  • Large Spills: Evacuate the area and alert the appropriate safety personnel.

  • In case of skin contact, immediately wash the affected area with soap and water for at least 15 minutes.

  • In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[2]

  • Contaminated clothing should be removed immediately and decontaminated or disposed of as hazardous waste.

Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and exposure to personnel.

  • Waste Segregation: All waste contaminated with this compound must be segregated from general laboratory waste. This includes unused compounds, contaminated PPE, and disposable labware.

  • Waste Containers: Use clearly labeled, leak-proof, and sealed containers for all this compound waste.

  • Contaminated Disposables: Items such as gloves, shoe covers, gowns, and absorbent pads should be placed in a designated, sealed hazardous waste bag or container.

  • Sharps: Needles and syringes should be disposed of in a designated sharps container for cytotoxic waste.

  • Waste Disposal: All hazardous waste must be disposed of through the institution's official hazardous waste management program.[3] Do not mix with other waste streams unless compatibility is confirmed.

Experimental Workflow for Safe Handling

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Personal Protective Equipment (PPE) B Prepare work area in fume hood/BSC A->B C Retrieve this compound from storage B->C D Weighing and solution preparation C->D E Perform experiment D->E F Decontaminate work surfaces E->F G Segregate and package all waste F->G H Dispose of waste via institutional protocol G->H I Doff PPE in correct order H->I J End I->J Wash hands thoroughly

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.